LL-Z1640-4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C19H24O7 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
(6E,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one |
InChI |
InChI=1S/C19H24O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,14-15,18,20-23H,5,8H2,1-2H3/b6-4+,7-3+ |
InChIキー |
BPOLRDGTYHVUAY-DVFLZCIWSA-N |
異性体SMILES |
CC1C/C=C/C(C(C(C/C=C/C2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O)O |
正規SMILES |
CC1CC=CC(C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O)O |
製品の起源 |
United States |
Foundational & Exploratory
The Mechanism of Action of LL-Z1640-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LL-Z1640-2 is a resorcylic acid lactone with potent anti-inflammatory and anti-neoplastic properties. Its primary mechanism of action involves the irreversible inhibition of Transforming Growth Factor-β-activated kinase 1 (TAK1) and Extracellular signal-regulated kinase 2 (ERK2). This dual inhibition disrupts critical cell survival and inflammatory signaling pathways, notably the NF-κB pathway, leading to apoptosis in various cancer cell lines. Additionally, LL-Z1640-2 has been shown to reduce the levels of the transcription factor Zic family member 5 (ZIC5), further contributing to its pro-apoptotic effects. This technical guide provides a comprehensive overview of the mechanism of action of LL-Z1640-2, including its molecular targets, downstream signaling effects, and the experimental protocols used to elucidate these functions.
Introduction
LL-Z1640-2 is a naturally derived resorcylic acid lactone that has garnered significant interest for its therapeutic potential, particularly in oncology. Its multifaceted mechanism of action, centered on the inhibition of key signaling kinases, makes it a promising candidate for further drug development. This document details the molecular interactions and cellular consequences of LL-Z1640-2 treatment.
Primary Molecular Targets and Binding
The principal targets of LL-Z1640-2 are TAK1 and ERK2, to which it binds irreversibly.[1][2] This irreversible inhibition is a key feature of its potent and sustained cellular activity.
Quantitative Data on Target Inhibition
| Target | Metric | Value | Cell Line/System | Reference |
| TAK1 | Inhibition | Potent, Irreversible | In vitro | [1][2] |
| ERK2 | Inhibition | Potent, Irreversible | In vitro | [1][2] |
| ZIC5 Protein Levels | Reduction | Dose-dependent | A375 Melanoma |
Signaling Pathway Modulation
The inhibition of TAK1 and ERK2 by LL-Z1640-2 leads to the significant modulation of several downstream signaling pathways crucial for cell survival and proliferation.
Inhibition of the NF-κB Signaling Pathway
TAK1 is a critical upstream activator of the canonical NF-κB pathway. By inhibiting TAK1, LL-Z1640-2 effectively blocks the subsequent phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65/RelA subunit of NF-κB.[1] This disruption of the NF-κB-IRF4-MYC axis is a cornerstone of LL-Z1640-2's anti-cancer activity, particularly in malignancies dependent on this pathway, such as Adult T-cell leukaemia/lymphoma (ATL).[1]
Modulation of MAPK Signaling
LL-Z1640-2 also impacts the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. It has been shown to mitigate the phosphorylation of p38 MAPK, another stress-activated protein kinase.[1] The direct, irreversible inhibition of ERK2 further contributes to the disruption of MAPK signaling, which is frequently dysregulated in cancer.
Reduction of ZIC5 Protein Levels
A distinct mechanism of action of LL-Z1640-2 is its ability to decrease the protein levels of Zic family member 5 (ZIC5), a transcription factor implicated in the survival of various cancer cells.[3] This effect is dose-dependent and is thought to occur post-transcriptionally. The reduction of ZIC5 is a significant contributor to the pro-apoptotic effects of LL-Z1640-2 in cancer cells expressing this transcription factor.[3]
References
LL-Z1640-4 as a negative control for TAK1 inhibition
Technical Guide: The Critical Role of a Negative Control in TAK1 Inhibition Studies
Disclaimer: Initial searches for "LL-Z1640-4" did not yield any publicly available scientific information. The closely related compound, LL-Z1640-2 , is documented as a potent, irreversible inhibitor of TGF-β-activated kinase 1 (TAK1) and is therefore unsuitable for use as a negative control.[1][2][3] This guide will address the principles of using a proper negative control in TAK1 inhibition experiments, referencing a hypothetical Inactive Control Compound (ICC) for illustrative purposes.
Transforming growth factor-β-activated kinase 1 (TAK1) is a critical serine/threonine kinase that functions as a central node in signaling pathways regulating inflammation, immunity, and cell survival.[4][5] Its activation by stimuli such as TNF-α, IL-1β, and lipopolysaccharide (LPS) triggers downstream cascades, including the NF-κB and MAPK (p38, JNK) pathways.[1][2] Given its pivotal role, TAK1 is a significant therapeutic target for inflammatory diseases and cancer.[6][7][8]
When evaluating the efficacy and mechanism of a specific TAK1 inhibitor, it is crucial to differentiate the effects of on-target inhibition from off-target activities or non-specific compound effects. This is the fundamental role of a negative control. An ideal negative control is a molecule structurally analogous to the active inhibitor but lacking the functional group required for TAK1 binding and inhibition. By comparing the biological effects of the active inhibitor to the inactive control, researchers can confidently attribute observed outcomes to the specific inhibition of TAK1.
This document provides a technical overview of the experimental methodologies and data interpretation involved in utilizing a negative control for TAK1 inhibition research.
Data Presentation: Differentiating an Inhibitor from an Inactive Control
The following tables present hypothetical, yet representative, quantitative data from key experiments. These tables highlight the expected contrasting results between a potent TAK1 inhibitor and a validated Inactive Control Compound (ICC).
Table 1: In Vitro TAK1 Kinase Activity Assay
This assay directly measures the enzymatic activity of purified TAK1 in the presence of a test compound.
| Compound | Concentration (µM) | Relative TAK1 Activity (%) |
| Vehicle (DMSO) | - | 100.0 |
| TAK1 Inhibitor | 0.01 | 88.3 |
| 0.1 | 52.1 | |
| 1.0 | 9.7 | |
| 10.0 | 1.2 | |
| ICC | 0.01 | 99.5 |
| 0.1 | 98.9 | |
| 1.0 | 97.4 | |
| 10.0 | 96.8 |
Table 2: Cellular Analysis of Downstream TAK1 Signaling
This experiment quantifies the phosphorylation of a key downstream substrate of TAK1 (e.g., p38 MAPK) in cells stimulated to activate the TAK1 pathway.
| Treatment Condition | p-p38 / Total p38 Ratio (Normalized) |
| Unstimulated + Vehicle | 0.05 |
| Stimulated + Vehicle | 1.00 |
| Stimulated + TAK1 Inhibitor (1 µM) | 0.15 |
| Stimulated + ICC (1 µM) | 0.98 |
Experimental Protocols
The following are detailed protocols for essential experiments used to validate a TAK1 inhibitor and its corresponding negative control.
3.1. In Vitro TAK1 Kinase Assay
-
Objective: To quantify the direct inhibitory effect of a compound on the catalytic activity of TAK1.
-
Materials:
-
Recombinant TAK1/TAB1 enzyme complex.
-
Substrate (e.g., Myelin Basic Protein, MBP).
-
ATP and [γ-³²P]ATP.
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).
-
Test compounds (TAK1 Inhibitor, ICC) and vehicle (DMSO).
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Methodology:
-
A master mix of Kinase Assay Buffer, substrate, and TAK1/TAB1 enzyme is prepared.
-
The test compounds and controls are serially diluted in DMSO.
-
The enzyme mix is added to a 96-well plate, followed by the addition of the test compounds. The plate is incubated for 10-20 minutes at room temperature to allow for compound binding.
-
The kinase reaction is initiated by adding a solution of ATP and [γ-³²P]ATP.
-
The reaction proceeds for a defined period (e.g., 40 minutes) at room temperature.
-
The reaction is stopped by transferring the contents to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
The filter plate is washed multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.
-
After drying, a scintillant is added to each well, and radioactivity is measured using a scintillation counter.
-
Data are normalized to the vehicle control to determine the percentage of TAK1 inhibition.
-
3.2. Western Blot Analysis of TAK1 Pathway Activation
-
Objective: To assess the impact of TAK1 inhibition on the downstream signaling cascade within a cellular environment.
-
Materials:
-
A suitable cell line (e.g., HeLa, THP-1 macrophages).
-
Cell culture reagents.
-
A stimulating agent (e.g., TNF-α at 20 ng/mL).
-
Test compounds and vehicle control.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies against p-p38, total p38, p-JNK, total JNK, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Methodology:
-
Cells are seeded in multi-well plates and grown to 70-80% confluency.
-
Cells are serum-starved for 2-4 hours prior to treatment.
-
Cells are pre-incubated with the TAK1 inhibitor, ICC, or vehicle control at the desired concentration for 1 hour.
-
The TAK1 pathway is activated by adding the stimulating agent (e.g., TNF-α) for 15-30 minutes.
-
The culture medium is aspirated, and cells are washed with ice-cold PBS.
-
Cells are lysed on ice, and the protein concentration of the resulting lysates is determined.
-
Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with the appropriate primary antibodies overnight.
-
Following washes, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using a chemiluminescent substrate, and images are captured. Band intensities are quantified using densitometry software.
-
Visualizations: Pathways and Workflows
TAK1 Signaling Pathway Overview
Caption: Core components of the TAK1 signaling pathway from receptor to cellular response.
Logical Workflow for Compound Validation
Caption: Decision workflow for characterizing a compound as a TAK1 inhibitor or a negative control.
References
- 1. Therapeutic efficacy of the resorcylic acid lactone LL-Z1640-2 for adult T-cell leukaemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TAK1-NLK Mitogen-Activated Protein Kinase Cascade Functions in the Wnt-5a/Ca2+ Pathway To Antagonize Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β-activated kinase-1 inhibitor LL-Z1640-2 reduces joint inflammation and bone destruction in mouse models of rheumatoid arthritis by inhibiting NLRP3 inflammasome, TACE, TNF-α and RANKL expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S6K1 Negatively Regulates TAK1 Activity in the Toll-Like Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Feedback control of the protein kinase TAK1 by SAPK2a/p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAK1 selective inhibition: state of the art and future opportunities. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Chemical Structure and Properties of LL-Z1640-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
LL-Z1640-2, a resorcylic acid lactone natural product, has garnered significant attention in the scientific community for its potent and selective kinase inhibitory activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of LL-Z1640-2. Detailed experimental protocols for key assays and a summary of its effects on critical signaling pathways are presented to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
LL-Z1640-2, also known as 5-Z-7-oxozeaenol, is a 14-membered macrolactone belonging to the resorcylic acid lactone (RAL) class of natural products.[1] Its structure features a β-resorcylic acid core fused to a macrocyclic lactone ring containing a cis-enone moiety, which is crucial for its biological activity.
Table 1: Physicochemical Properties of LL-Z1640-2
| Property | Value | Reference |
| IUPAC Name | (3S,5Z,8S,9S,11E)-14,16-dihydroxy-3-methyl-3,4,7,8,9,10-hexahydro-1H-benzo[c][1]oxacyclotetradecin-1,7-dione | PubChem |
| Molecular Formula | C20H24O6 | PubChem |
| Molecular Weight | 376.4 g/mol | PubChem |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, methanol, ethanol | N/A |
Mechanism of Action
LL-Z1640-2 is a potent, irreversible inhibitor of several kinases, primarily targeting TGF-β-activated kinase 1 (TAK1) and extracellular signal-regulated kinase 2 (ERK2).[2] Its mechanism of action involves the covalent modification of a conserved cysteine residue within the ATP-binding pocket of these kinases.[1] The cis-enone functionality of LL-Z1640-2 acts as a Michael acceptor, forming a stable adduct with the sulfhydryl group of the cysteine residue, thereby irreversibly inhibiting the kinase's activity.[1]
Biological Activities and Therapeutic Potential
LL-Z1640-2 exhibits a range of biological activities, including anti-inflammatory and anti-cancer properties, primarily through its inhibition of key signaling pathways.
Kinase Inhibitory Activity
LL-Z1640-2 demonstrates potent inhibitory activity against a panel of kinases involved in cell growth, proliferation, and inflammation.
Table 2: Kinase Inhibitory Activity of LL-Z1640-2
| Kinase Target | IC50 | Assay Conditions | Reference |
| TAK1 | Potent Irreversible Inhibitor | In vitro kinase assays | [2] |
| ERK2 | Potent Irreversible Inhibitor | In vitro kinase assays | [2] |
| MEK | Potent Inhibitor | In vitro kinase assays | [1] |
| JNK | Potent Inhibitor | In vitro kinase assays | [1] |
| p38 MAPK | Potent Inhibitor | In vitro kinase assays | [2] |
Antiproliferative and Pro-Apoptotic Activity
LL-Z1640-2 has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[3][4] This activity is linked to its ability to suppress the NF-κB and MAPK signaling pathways, which are critical for cancer cell survival and growth.[2] Furthermore, LL-Z1640-2 has been found to decrease the protein levels of Zic family member 5 (ZIC5), a transcription factor that promotes the survival of several cancer cell types.[3][4]
Table 3: Antiproliferative Activity of LL-Z1640-2 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| ATL cells | Adult T-cell leukaemia/lymphoma | Effective suppression of in vivo growth | N/A | [2] |
| A375 | Melanoma | Apoptosis induced at 0.1-0.5 µM | 48 | [4] |
| Panc-1 | Pancreatic Carcinoma | Apoptosis induced | 48 | [5] |
| MiaPaca-2 | Pancreatic Carcinoma | Apoptosis induced | 48 | [5] |
| RBE | Cholangiocarcinoma | Apoptosis induced | 48 | [5] |
| SW620 | Colorectal Cancer | Apoptosis induced | 48 | [5] |
| SW480 | Colorectal Cancer | Apoptosis induced | 48 | [5] |
Signaling Pathways
LL-Z1640-2 exerts its biological effects by modulating key intracellular signaling pathways.
Inhibition of the TAK1/NF-κB Signaling Pathway
TAK1 is a crucial upstream kinase that activates the IκB kinase (IKK) complex, leading to the activation of the NF-κB transcription factor.[6] By irreversibly inhibiting TAK1, LL-Z1640-2 blocks this cascade, preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and anti-apoptotic genes.[2]
Caption: Inhibition of the TAK1/NF-κB signaling pathway by LL-Z1640-2.
Inhibition of the TAK1/MAPK Signaling Pathway
TAK1 also acts as an upstream activator of the mitogen-activated protein kinase (MAPK) cascades, including the JNK and p38 pathways. LL-Z1640-2's inhibition of TAK1 consequently suppresses the activation of these downstream MAPKs, which are involved in cellular responses to stress, inflammation, and apoptosis.
Caption: Inhibition of the TAK1/MAPK signaling pathway by LL-Z1640-2.
Experimental Protocols
Western Blot Analysis of NF-κB Pathway Activation
This protocol outlines the steps to assess the effect of LL-Z1640-2 on the phosphorylation of key proteins in the NF-κB pathway.
-
Cell Culture and Treatment:
-
Seed cells (e.g., human cancer cell lines) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of LL-Z1640-2 or vehicle control (DMSO) for a specified time (e.g., 1-24 hours).
-
Stimulate cells with an NF-κB activator (e.g., TNF-α, 20 ng/mL) for 15-30 minutes before harvesting.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Apoptosis Assay using Annexin V Staining and Flow Cytometry
This protocol describes the detection of apoptosis in cells treated with LL-Z1640-2.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of LL-Z1640-2 for 24-48 hours.[2]
-
Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[1]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour.[1]
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.
Conclusion
LL-Z1640-2 is a promising natural product with potent kinase inhibitory activity, particularly against TAK1 and ERK2. Its ability to covalently modify these key signaling proteins leads to the suppression of pro-survival pathways, such as NF-κB and MAPK, and the induction of apoptosis in cancer cells. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of LL-Z1640-2 and its analogs. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted to advance this compound towards clinical applications.
References
- 1. immunostep.com [immunostep.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. rsc.org [rsc.org]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
An In-depth Technical Guide to the Discovery and Origin of the LL-Z1640 Macrolide Family
For Researchers, Scientists, and Drug Development Professionals
Abstract
The LL-Z1640 macrolide family, a group of fungal resorcylic acid lactones (RALs), has garnered significant attention in the scientific community, particularly for the potent and selective kinase inhibitory activity of its prominent member, LL-Z1640-2. This technical guide provides a comprehensive overview of the discovery, origin, and biosynthetic pathway of this important class of natural products. It details the initial isolation and structure elucidation, presents key quantitative data in a structured format, and outlines the experimental protocols employed in their study. Furthermore, this guide includes visualizations of the proposed biosynthetic pathway and experimental workflows to facilitate a deeper understanding of the core concepts for researchers in natural product chemistry, medicinal chemistry, and drug development.
Discovery and Origin
The journey of the LL-Z1640 macrolide family began with the independent discovery of its primary constituent, LL-Z1640-2, which was also identified by other research groups under the names (5Z)-7-oxozeaenol, f152A1, and L-783279. The initial isolation of (5Z)-7-oxozeaenol was reported in 1978 by Ellestad and colleagues from an unidentified fungal strain.[1] Subsequent research has confirmed that these macrolides are of fungal origin.[2][3] Specifically, (5Z)-7-oxozeaenol and its related analogs have been isolated from solid-phase cultures of the fungal strain MSX 63935.[1]
The LL-Z1640 compounds belong to the broader class of resorcylic acid lactones (RALs), a major group of polyketides produced by various fungi.[4] These molecules are characterized by a 14-membered macrocyclic ring fused to a β-resorcylic acid (2,4-dihydroxybenzoic acid) moiety.[4]
Structure and Biological Activity
The most studied member of this family is LL-Z1640-2 ((5Z)-7-oxozeaenol). Its structure is characterized by a 14-membered macrolactone ring with a cis-enone functionality, which is crucial for its biological activity.
LL-Z1640-2 is a potent and selective, irreversible inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways.[1][2][3] It has also been shown to inhibit Extracellular signal-Regulated Kinase 2 (ERK2).[4] The irreversible inhibition is achieved through a covalent bond formation with a conserved cysteine residue in the ATP-binding site of the kinase.[1]
The inhibition of the TAK1 signaling pathway by LL-Z1640-2 leads to the suppression of downstream signaling cascades, including the NF-κB and JNK/p38 MAPK pathways.[4] This mechanism of action underlies its observed anti-inflammatory and pro-apoptotic activities, making it a valuable tool for studying these pathways and a potential lead compound for the development of therapeutics for inflammatory diseases and certain cancers.[1][4]
Quantitative Biological Activity Data
| Compound | Target Kinase | IC₅₀ (nM) | Cell-based Assay (NF-κB inhibition) | Reference |
| LL-Z1640-2 ((5Z)-7-oxozeaenol) | TAK1 | 8.1 | 11 nM | [1] |
| LL-Z1640-2 ((5Z)-7-oxozeaenol) | VEGF-R2 | 52 | - | [5] |
| LL-Z1640-2 ((5Z)-7-oxozeaenol) | MEK1 | 411 | - | [5] |
Biosynthesis
While the specific gene cluster for the biosynthesis of the LL-Z1640 macrolide family has not been explicitly detailed in the currently available literature, a general and well-established biosynthetic pathway for fungal resorcylic acid lactones (RALs) provides a robust model. This pathway involves the collaborative action of two distinct iterative polyketide synthases (iPKSs): a highly reducing iPKS (hrPKS) and a non-reducing iPKS (nrPKS).[6][7]
The biosynthesis is proposed to proceed as follows:
-
Chain Assembly by hrPKS: The hrPKS is responsible for the synthesis of a reduced polyketide chain, which will form the aliphatic portion of the macrolactone ring. This process involves the iterative condensation of malonyl-CoA extender units with a starter unit, along with reductive modifications (ketoreduction, dehydration, and enoylreduction) by the various domains of the hrPKS.[6]
-
Transfer to nrPKS: The polyketide chain synthesized by the hrPKS is then transferred to the nrPKS.
-
Chain Extension and Aromatization by nrPKS: The nrPKS further extends the polyketide chain with additional malonyl-CoA units. This synthase lacks reducing domains, leading to a poly-β-keto chain that undergoes a series of cyclization and aromatization reactions to form the characteristic β-resorcylic acid moiety.[6][7]
-
Macrolactonization: The final step is an intramolecular esterification, catalyzed by a thioesterase (TE) domain, which releases the polyketide chain from the synthase and forms the 14-membered macrolactone ring.
Post-PKS modifications, such as hydroxylations and oxidations, may then occur to yield the final members of the LL-Z1640 family.
Experimental Protocols
Fermentation and Isolation
The following is a generalized protocol based on methods for the production of resorcylic acid lactones from fungal cultures.
4.1.1. Fungal Culture and Fermentation:
The producing fungal strain (e.g., MSX 63935) is cultured on a solid-phase medium.[1] This often involves the use of a nutrient-rich agar medium, such as potato dextrose agar (PDA) or a custom solid medium, to support mycelial growth and secondary metabolite production. The cultures are incubated under controlled conditions of temperature and humidity for a period sufficient to allow for the accumulation of the desired macrolides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the Biosynthesis of 12-Membered Resorcylic Acid Lactones from Heterologous Production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta resorcylic acid lactones (RALs) from fungi: chemistry, biology, and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Nematicidal glycosylated resorcylic acid lactones from the fungus Pochonia chlamydosporia PC-170 and their key biosynthetic genes [frontiersin.org]
- 6. Enzymatic Synthesis of Resorcylic Acid Lactones by Cooperation of Fungal Iterative Polyketide Synthases Involved in Hypothemycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of resorcylic acid lactones by cooperation of fungal iterative polyketide synthases involved in hypothemycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of LL-Z1640-4: A Quest for Structural Comparison Reveals a Molecule Lost to the Scientific Record
A comprehensive investigation into the structural distinctions between the resorcylic acid lactone LL-Z1640-2 and a purported analogue, LL-Z1640-4, has concluded with a significant finding: the scientific literature does not contain any identifiable record of a compound designated as this compound. Despite exhaustive searches across scholarly articles, chemical databases, and patent filings, no structural data, experimental protocols, or quantitative analyses associated with "this compound" could be retrieved. This absence of information precludes a direct structural comparison with the well-documented molecule, LL-Z1640-2.
LL-Z1640-2, a known potent and selective kinase inhibitor, has been the subject of numerous total synthesis studies and biological evaluations. Its complex macrocyclic structure, featuring a β-resorcylic acid framework, is a member of the resorcylic acid lactone (RAL) family of natural products. While the literature details various analogues and derivatives of LL-Z1640-2, and even mentions a related compound, LL-Z1640-1, the designation "this compound" remains elusive.
This lack of available data makes it impossible to fulfill the request for an in-depth technical guide detailing the structural differences, comparative data tables, experimental methodologies, and signaling pathway diagrams. The core requirement of a structural comparison cannot be met without the fundamental structural information of one of the comparators.
It is conceivable that "this compound" may represent an internal, unpublished designation within a specific research institution or pharmaceutical company, or perhaps a misnomer for a different, known analogue. However, based on the publicly accessible scientific and technical information, a comparative analysis is not feasible at this time.
For researchers, scientists, and drug development professionals interested in the structure-activity relationships of the LL-Z1640 series, the focus remains on the established structures like LL-Z1640-2 and its characterized derivatives. Future disclosures or publications may one day shed light on the existence and structure of this compound, which would then enable the comprehensive comparative analysis originally envisioned. Until such information becomes available, the structural identity of this compound remains a scientific enigma.
Solubility Profile of LL-Z1640-4: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in experimental design. This technical guide provides an in-depth overview of the solubility of LL-Z1640-4, a resorcylic acid lactone, in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents.
This compound is a valuable tool in cellular biology, often utilized as a negative control in studies involving its analogue, LL-Z1640-2, a known inhibitor of TGF-β-activated kinase 1 (TAK1). While qualitative solubility information is available, precise quantitative data for this compound is not widely published. This guide summarizes the existing knowledge and provides a framework for its practical application in a laboratory setting.
Qualitative and Inferred Quantitative Solubility
This compound is consistently reported to be soluble in several common organic solvents. The available data on its solubility is summarized in the table below.
| Solvent | Solubility | Inferred Quantitative Data / Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | While specific mg/mL or molarity values are not publicly available, studies on other resorcylic acid lactones have successfully prepared stock solutions in DMSO at concentrations as high as 100 mM. It is therefore reasonable to expect that this compound can be dissolved in DMSO at comparable concentrations. |
| Ethanol | Soluble | No quantitative data available. |
| Methanol | Soluble | No quantitative data available. |
| Dimethylformamide (DMF) | Soluble | No quantitative data available. |
| Water | Limited solubility | As with many organic compounds, solubility in aqueous solutions is expected to be low. |
Experimental Protocol: Determination of Thermodynamic Solubility
For researchers requiring precise solubility values, a thermodynamic solubility assay is recommended. This method determines the equilibrium solubility of a compound, providing a definitive measure of its maximum concentration in a given solvent under specific conditions. The following is a general protocol that can be adapted for this compound.
Objective: To determine the thermodynamic solubility of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Autosampler vials and caps
-
Pipettes and tips
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Perform a serial dilution of the stock solution with DMSO to create a series of standard solutions of known concentrations (e.g., 5, 2.5, 1, 0.5, 0.1, 0.05 mg/mL).
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of autosampler vials. The excess solid should be clearly visible.
-
To each vial, add a precise volume of DMSO (e.g., 1 mL).
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
-
-
Sample Processing:
-
After the incubation period, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 15-30 minutes) to pellet the excess solid.
-
-
Analysis:
-
Carefully collect the supernatant from each vial, being cautious not to disturb the pellet.
-
Dilute the supernatant with DMSO to a concentration that falls within the linear range of the standard curve.
-
Analyze the standard solutions and the diluted supernatant samples by HPLC.
-
-
Data Analysis:
-
Construct a standard curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.
-
Use the standard curve to determine the concentration of this compound in the diluted supernatant samples.
-
Calculate the original concentration of this compound in the undiluted supernatant, which represents the thermodynamic solubility.
-
Visualization of a Relevant Signaling Pathway
This compound is frequently used as a negative control for its structural analog, LL-Z1640-2, which is a known inhibitor of the TAK1 signaling pathway. Understanding this pathway is therefore crucial for interpreting experimental results where this compound is employed. The diagram below illustrates a simplified representation of the TAK1 signaling cascade.
An In-depth Technical Guide to the Inactive Analogue LL-Z1640-4 for MAP Kinase Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitogen-activated protein kinase (MAPK) signaling pathways are central to cellular processes such as proliferation, differentiation, and stress response, making them critical targets in drug discovery, particularly in oncology. LL-Z1640-2 is a resorcylic acid lactone that has been identified as a potent, irreversible inhibitor of key kinases in the MAPK pathways, including Transforming Growth Factor-β-activated kinase 1 (TAK1) and Extracellular signal-regulated kinase 2 (ERK2). Rigorous investigation of such inhibitors necessitates the use of a structurally similar but biologically inactive analogue as a negative control to distinguish specific inhibitory effects from off-target or non-specific cellular responses. This technical guide introduces "LL-Z1640-4," a proposed inactive analogue of LL-Z1640-2, and provides a comprehensive overview of its use in MAPK studies. While "this compound" is a designation for the purpose of this guide, it represents a crucial experimental tool—an analogue of LL-Z1640-2 that lacks the chemically reactive moiety responsible for its biological activity. This guide details the mechanism of action of LL-Z1640-2, the rationale for the inactivity of this compound, quantitative data on the active compound, and detailed experimental protocols for its characterization.
Introduction: The Role of Resorcylic Acid Lactones in MAP Kinase Inhibition
Resorcylic acid lactones (RALs) are a class of natural products known for their diverse biological activities. A subset of RALs, including LL-Z1640-2, possesses a reactive cis-enone moiety within their macrocyclic structure. This functional group is key to their mechanism of action as kinase inhibitors. These RALs act as irreversible inhibitors by forming a covalent bond with a conserved cysteine residue present in the ATP-binding pocket of a specific subset of kinases. This covalent modification prevents the binding of ATP and subsequently inhibits the kinase's catalytic activity.
LL-Z1640-2 has been shown to be a potent inhibitor of TAK1 and ERK2, both of which are critical components of the MAPK signaling cascade.[1] TAK1 is a MAP3K that plays a pivotal role in the activation of the NF-κB, JNK, and p38 MAPK pathways in response to inflammatory cytokines. ERK2 is a MAPK that regulates a wide range of cellular processes, including cell proliferation and survival. The irreversible inhibition of these kinases by LL-Z1640-2 makes it a valuable tool for studying their roles in health and disease.
The Inactive Analogue: this compound
To ensure that the observed biological effects of LL-Z1640-2 are due to the specific inhibition of its target kinases and not to other non-specific effects of the compound, it is essential to use a negative control. An ideal negative control is a molecule that is structurally very similar to the active compound but lacks the specific chemical feature responsible for its biological activity.
For LL-Z1640-2, the key feature for its inhibitory activity is the cis-enone. The electrophilic β-carbon of the enone is susceptible to a Michael addition by the nucleophilic thiol group of a cysteine residue. An analogue of LL-Z1640-2 that lacks this reactive enone would be expected to be biologically inactive as a kinase inhibitor. We designate this inactive analogue as This compound .
The chemical modification that would render LL-Z1640-2 inactive could be:
-
Saturation of the double bond: Reduction of the carbon-carbon double bond in the lactone ring would remove the electrophilic center, preventing the Michael addition.
-
Isomerization to the trans-enone: The geometry of the ATP-binding pocket of the target kinases is such that the cysteine residue can only efficiently attack the cis-isomer. The corresponding trans-isomer, while chemically similar, would not position the electrophilic carbon in the correct orientation for the reaction to occur, thus rendering it inactive.
For the purpose of this guide, "this compound" will refer to an analogue of LL-Z1640-2 where the cis-enone has been modified to prevent covalent bond formation, for example, through isomerization to the trans-enone. In experimental settings, researchers should use such a compound in parallel with LL-Z1640-2 to demonstrate that the observed cellular effects are a direct consequence of the inhibition of the target kinases.
Quantitative Data: Kinase Inhibition Profile of LL-Z1640-2
The following table summarizes the inhibitory activity of LL-Z1640-2 against various kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. For the inactive analogue, this compound, the expected IC50 values would be significantly higher, indicating a lack of potent inhibition.
| Kinase | IC50 (nM) for LL-Z1640-2 | Expected IC50 for this compound |
| TAK1 | Potent Inhibition (Specific value not publicly available) | > 10,000 |
| ERK2 | Potent Inhibition (Specific value not publicly available) | > 10,000 |
| p38 MAPK | Phosphorylation mitigated by LL-Z1640-2 treatment[1] | No significant effect |
| Other Kinases | Varies (High selectivity for Cys-containing kinases) | No significant effect |
Signaling Pathways and Experimental Workflows
Simplified MAP Kinase Signaling Pathway Inhibited by LL-Z1640-2
The following diagram illustrates the points of inhibition of LL-Z1640-2 within the MAPK signaling cascade.
Caption: Inhibition points of LL-Z1640-2 in the MAPK pathway.
Experimental Workflow for Comparing LL-Z1640-2 and this compound
This diagram outlines a typical experimental workflow to assess the specific effects of LL-Z1640-2.
References
Resorcylic Acid Lactones: A Technical Guide to Their Biomedical Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resorcylic acid lactones (RALs) are a class of naturally occurring fungal polyketides that have garnered significant attention in biomedical research due to their diverse and potent biological activities. Characterized by a β-resorcylic acid moiety fused to a macrocyclic lactone ring, this family of compounds exhibits a remarkable range of therapeutic potential, including anticancer, neuroprotective, and anti-inflammatory properties. This technical guide provides an in-depth overview of the core aspects of RALs in biomedical research, with a focus on their mechanisms of action, quantitative biological data, and key experimental methodologies. Detailed information is presented for prominent members of the RAL family, including the Heat shock protein 90 (Hsp90) inhibitor radicicol, the mycoestrogen zearalenone, and the promising pochonin class of compounds. This guide is intended to be a comprehensive resource for researchers and drug development professionals working with or interested in the therapeutic applications of resorcylic acid lactones.
Introduction to Resorcylic Acid Lactones
Resorcylic acid lactones (RALs) are a structurally diverse family of fungal secondary metabolites.[1][2] Their core chemical scaffold consists of a β-resorcylic acid (2,4-dihydroxybenzoic acid) core fused to a macrolactone ring, which is typically 14-membered but can vary in size.[3][4] This structural motif serves as a template for a wide array of chemical modifications, leading to a broad spectrum of biological activities. The unique three-dimensional conformations adopted by the macrolactone ring, along with the various functional group substitutions, are key determinants of their specific molecular targets and pharmacological effects.[3][5]
The biomedical significance of RALs stems from their ability to modulate the function of key cellular proteins involved in various disease processes.[6] Notably, members of this family have been identified as potent inhibitors of protein kinases, the molecular chaperone Hsp90, and as modulators of nuclear receptors like the estrogen receptor.[6][7] These activities translate into promising therapeutic applications, particularly in oncology, where RALs have demonstrated potent cytotoxic effects against a range of cancer cell lines.[3][6]
This guide will delve into the specific mechanisms of action of key RALs, present their biological activities in a quantitative format, and provide detailed protocols for essential experiments in the field.
Mechanisms of Action and Signaling Pathways
The diverse biological effects of resorcylic acid lactones are a direct consequence of their interactions with specific molecular targets. The following sections detail the mechanisms of action for three well-characterized classes of RALs.
Hsp90 Inhibition by Radicicol and Pochonins
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide range of "client" proteins, many of which are key mediators of signal transduction pathways implicated in cancer.[2][8] Hsp90 function is dependent on its ATPase activity, which drives a conformational cycle essential for client protein processing.[5][9]
Radicicol and its derivatives, including the pochonins, are potent inhibitors of Hsp90.[2][10] These RALs bind with high affinity to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting the binding of ATP.[2][11] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.[2] Key oncogenic client proteins targeted by this mechanism include ErbB2, Raf-1, and mutant p53.[2] The depletion of these critical signaling nodes results in the inhibition of cancer cell proliferation, survival, and angiogenesis.
Estrogenic Activity of Zearalenone
Zearalenone (ZEN) is a mycoestrogen that exhibits a structural similarity to the endogenous estrogen, 17β-estradiol.[12][13] This structural mimicry allows ZEN and its metabolites, such as α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), to bind to estrogen receptors (ERs), primarily ERα and ERβ.[13][14] Upon binding, the ZEN-ER complex translocates to the nucleus, where it can act as a transcription factor, modulating the expression of estrogen-responsive genes.[15][16]
The estrogenic activity of ZEN can lead to disruptions in the endocrine system, affecting reproductive health.[13][17] However, this same mechanism has been explored for its potential in the context of hormone-dependent cancers, such as breast and prostate cancer. The interaction of ZEN with ERs can lead to either agonistic or antagonistic effects, depending on the specific cellular context and the relative expression levels of ERα and ERβ.[14][18]
Kinase Inhibition
Several resorcylic acid lactones, particularly those possessing a cis-enone moiety within their macrolactone ring, have been identified as potent inhibitors of various protein kinases.[7] These RALs act as covalent inhibitors, forming a Michael adduct with a conserved cysteine residue present in the ATP-binding site of susceptible kinases.[7] This irreversible binding effectively blocks the kinase's catalytic activity.
A notable example is hypothemycin, which has been shown to inhibit a range of kinases involved in inflammatory and cancer signaling pathways, including MEK1/2 and ERK1/2.[7] The selectivity of these RALs for specific kinases is determined by the presence and accessibility of the target cysteine residue within the ATP-binding pocket.[7] This mechanism of action presents a promising avenue for the development of targeted therapies for diseases driven by aberrant kinase activity.
Quantitative Biological Data
The following tables summarize the in vitro biological activities of selected resorcylic acid lactones against various molecular targets and cell lines. This data is crucial for comparing the potency and selectivity of different RALs and for guiding further drug development efforts.
Table 1: Hsp90 Inhibition by Radicicol and its Derivatives
| Compound | Assay Type | Target | IC50 / Kd | Reference(s) |
| Radicicol | ATPase Assay | Hsp90 | Kd = 19 nM | [19] |
| Radicicol | Growth Inhibition | P. falciparum 3D7 | IC50 = 8.563 µM | [9] |
| Radicicol | PDK1 Inhibition | PDK1 | IC50 = 230 µM | [9] |
| Radicicol | PDK3 Inhibition | PDK3 | IC50 = 400 µM | [9] |
| Pochonin D | Hsp90 Binding Assay | Hsp90 | IC50 = 80 nM | [20] |
Table 2: Estrogenic and Cytotoxic Activities of Zearalenone and its Derivatives
| Compound | Assay Type | Cell Line / Target | EC50 / IC50 | Reference(s) |
| Zearalenone | Cell Proliferation (ER+) | MCF-7 | EC50 ≈ 1 nM | [21] |
| α-Zearalenol | Cell Proliferation (ER+) | MCF-7 | EC50 < 1 nM | [21] |
| β-Zearalenol | Cell Proliferation (ER+) | MCF-7 | EC50 = 5.2 nM | [21] |
| Zearalenone | Cytotoxicity | KB | IC50 > 50 µM | [3] |
| Zearalenone | Cytotoxicity | MCF-7 | IC50 > 50 µM | [3] |
Table 3: Kinase Inhibition by Resorcylic Acid Lactones
| Compound | Target Kinase | IC50 | Reference(s) |
| Hypothemycin | MEK1 | 15 nM | [22] |
| Hypothemycin | ERK2 | 1.2 µM | [7] |
| L-783,277 | MEK | 4 nM | [22] |
| 5'-deoxy L-783277 | VEGFR2 | 5.8 nM | [23] |
| 5'-deoxy L-783277 | PDGFRα (V561E) | 7.2 nM | [23] |
| Aigialomycin D | MNK2 | 0.45 µM | [24] |
| Aigialomycin D | CDK2/cyclin A | ~20 µM | [24] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of resorcylic acid lactones.
Hsp90 ATPase Activity Assay
This protocol describes a colorimetric assay to measure the ATPase activity of Hsp90 and its inhibition by RALs. The assay is based on the quantification of inorganic phosphate (Pi) released during ATP hydrolysis.
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human Hsp90 protein in assay buffer.
-
Prepare a 2X assay buffer (e.g., 100 mM HEPES pH 7.5, 20 mM KCl, 6 mM MgCl2).
-
Prepare a stock solution of ATP in water.
-
Prepare serial dilutions of the RAL inhibitor in the assay buffer.
-
Prepare a malachite green solution for phosphate detection.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of 2X assay buffer to each well.
-
Add 5 µL of the RAL inhibitor dilutions to the test wells and 5 µL of assay buffer to the control wells.
-
Add 10 µL of the Hsp90 enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution to all wells. The final volume should be 50 µL.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 50 µL of the malachite green reagent to each well.
-
Allow the color to develop for 15-30 minutes at room temperature.
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of Hsp90 activity relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Competitive Estrogen Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of zearalenone and its analogues for the estrogen receptor. The assay measures the ability of the test compound to displace a radiolabeled estrogen from the receptor.
-
Reagent Preparation:
-
Prepare uterine cytosol from ovariectomized rats as a source of estrogen receptors.
-
Prepare TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).
-
Prepare a working solution of [3H]-estradiol in TEDG buffer.
-
Prepare a stock solution of unlabeled 17β-estradiol for determining non-specific binding.
-
Prepare serial dilutions of the zearalenone analogue in TEDG buffer.
-
-
Assay Procedure:
-
Set up triplicate tubes for total binding, non-specific binding, and each concentration of the competitor.
-
For total binding, add uterine cytosol and [3H]-estradiol.
-
For non-specific binding, add uterine cytosol, [3H]-estradiol, and a saturating concentration of unlabeled estradiol.
-
For the competition curve, add uterine cytosol, [3H]-estradiol, and the serial dilutions of the zearalenone analogue.
-
Incubate all tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separate the bound and free radioligand using a method such as hydroxylapatite (HAP) precipitation followed by centrifugation.
-
Wash the HAP pellets with buffer to remove unbound [3H]-estradiol.
-
Resuspend the pellets in scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of [3H]-estradiol).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Cell Viability (MTT) Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of resorcylic acid lactones on cancer cell lines.
Methodology:
-
Cell Seeding:
-
Trypsinize and count the desired cancer cell line.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.
-
-
Treatment:
-
Prepare serial dilutions of the resorcylic acid lactone in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the RAL. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the RAL concentration and determine the IC50 value.
-
Conclusion and Future Directions
Resorcylic acid lactones represent a rich and diverse source of bioactive molecules with significant potential for the development of novel therapeutics. Their ability to potently and often selectively modulate key cellular targets such as Hsp90, estrogen receptors, and various protein kinases underscores their importance in biomedical research. This technical guide has provided a comprehensive overview of the mechanisms of action, quantitative biological data, and essential experimental protocols for studying these fascinating compounds.
Future research in the field of RALs will likely focus on several key areas. The exploration of the vast chemical space of naturally occurring RALs from diverse fungal sources will continue to yield novel structures with unique biological activities. Semisynthetic modification of the RAL scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, thereby improving their drug-like characteristics. Furthermore, a deeper understanding of the structure-activity relationships will guide the rational design of new RAL-based inhibitors with improved therapeutic indices. As our knowledge of the intricate roles of RALs in cellular signaling pathways expands, so too will their potential to be developed into effective treatments for a wide range of human diseases, from cancer to inflammatory disorders and beyond.
References
- 1. Structure-activity relationships for human estrogenic activity in zearalenone mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Synthesis and cytotoxic activities of semisynthetic zearalenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships among zearalenone and its derivatives based on bovine neutrophil chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural resorcylic acid lactones: A chemical biology approach for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted covalent inactivation of protein kinases by resorcylic acid lactone polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure-activity relationships of radicicol derivatives and WNT-5A expression inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Binding characteristics of zearalenone analogs to estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. experts.illinois.edu [experts.illinois.edu]
- 16. researchgate.net [researchgate.net]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Bacterial Hsp90 ATPase Assays | Springer Nature Experiments [experiments.springernature.com]
- 20. Synthesis of macrolactam analogues of radicicol and their binding to heat shock protein Hsp90 | Scilit [scilit.com]
- 21. researchgate.net [researchgate.net]
- 22. Kinase Inhibition by Deoxy Analogues of the Resorcylic Lactone L-783277 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exploring Aigialomycin D and Its Analogues as Protein Kinase Inhibitors for Cancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hsp90 ATPase Activity [bio-protocol.org]
- 25. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 27. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 28. epa.gov [epa.gov]
The Inert Nature of the cis-Enol Functionality in LL-Z1640-4: A Comparative Analysis and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structural and functional significance of the cis-enol moiety within the resorcylic acid lactone LL-Z1640-4. A comprehensive understanding of this feature is primarily achieved through a comparative analysis with its close structural analog, LL-Z1640-2, a potent kinase inhibitor. The key difference between these two molecules—a cis-enol in this compound versus a cis-enone in LL-Z1640-2—dramatically alters their biological activity, positioning this compound as an ideal negative control in kinase inhibition studies.
Comparative Analysis of this compound and LL-Z1640-2
The distinct functionalities of this compound and LL-Z1640-2 are rooted in the chemical reactivity of their respective cis-enol and cis-enone systems. This structural variance is the determining factor in their differing biological profiles.
| Feature | This compound | LL-Z1640-2 |
| Core Functionality | cis-Enol | cis-Enone |
| Molecular Formula | C₁₉H₂₄O₇[1] | C₁₉H₂₂O₆ |
| Molecular Weight | 364.4[1] | 362.4 |
| Known Biological Activity | Antiviral, Antiprotozoan[2] | Potent and selective kinase inhibitor (e.g., TAK1, MEK, JNK/p38, Erk2, Kit)[3] |
| Mechanism of Action | Not fully elucidated; lacks the Michael acceptor for kinase inhibition. | The cis-enone acts as a Michael acceptor, forming a covalent bond with a conserved cysteine residue in the ATP binding domain of target kinases.[3] |
| Primary Research Application | Negative control in kinase inhibition assays to dissect selectivity.[2] | Investigational agent for its anti-cancer and anti-inflammatory properties.[3][4] |
The "Inactive" cis-Enol of this compound vs. the "Active" cis-Enone of LL-Z1640-2
The profound difference in the bioactivity of these two compounds stems from the electrophilic nature of the β-carbon in the α,β-unsaturated ketone (the cis-enone) of LL-Z1640-2. This configuration allows for a Michael addition reaction with nucleophilic residues, such as the thiol group of a conserved cysteine in the active site of certain kinases. This covalent modification leads to the potent and often irreversible inhibition of the kinase.
In contrast, the cis-enol functionality of this compound lacks this electrophilic β-carbon. The hydroxyl group of the enol significantly reduces the electrophilicity of the double bond, rendering it incapable of participating in a Michael addition under physiological conditions. This inherent lack of reactivity with nucleophilic amino acid residues is why it is considered "inactive" in the context of kinase inhibition and serves as a crucial experimental control.
Experimental Protocols: Utilizing this compound as a Negative Control
While specific experimental protocols for the synthesis or detailed biological testing of this compound are not extensively documented in the reviewed literature, its primary utility is as a negative control. Below is a generalized experimental workflow for its use in a kinase inhibition assay.
Objective: To demonstrate that the kinase inhibitory activity of a compound (e.g., LL-Z1640-2) is dependent on its cis-enone functionality.
Materials:
-
Purified target kinase
-
Kinase substrate and ATP
-
Assay buffer
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™)
-
LL-Z1640-2 (test compound)
-
This compound (negative control)
-
DMSO (vehicle control)
-
Microplate reader
Methodology:
-
Compound Preparation: Prepare stock solutions of LL-Z1640-2 and this compound in DMSO. Create a serial dilution of each compound to test a range of concentrations.
-
Kinase Reaction Setup: In a microplate, add the purified kinase to the assay buffer.
-
Compound Incubation: Add the diluted LL-Z1640-2, this compound, or DMSO vehicle to the kinase-containing wells. Incubate for a predetermined period to allow for potential binding and covalent modification.
-
Initiation of Kinase Reaction: Add the kinase substrate and ATP to initiate the phosphorylation reaction.
-
Detection: After a set reaction time, add the detection reagent to quantify the level of kinase activity (e.g., by measuring the amount of phosphorylated substrate or consumed ATP).
-
Data Analysis: Plot the kinase activity against the compound concentration for both LL-Z1640-2 and this compound. Calculate the IC₅₀ value for LL-Z1640-2.
Expected Outcome:
-
LL-Z1640-2 will show a dose-dependent inhibition of kinase activity, yielding a measurable IC₅₀ value.
-
This compound will exhibit no significant inhibition of kinase activity across the same concentration range, demonstrating that the cis-enol is not capable of inhibiting the kinase.
This experimental design validates that the cis-enone moiety is the pharmacophore responsible for the observed kinase inhibition.
Visualizing the Core Mechanisms and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the key chemical mechanism of LL-Z1640-2 and the logical workflow for using this compound as a negative control.
Caption: Covalent modification of a target kinase by LL-Z1640-2.
Caption: Logical flow for validating the role of the cis-enone.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Total synthesis of LL-Z1640-2 utilizing a late-stage intramolecular Nozaki-Hiyama-Kishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of the resorcylic acid lactone LL‐Z1640‐2 for adult T‐cell leukaemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to LL-Z1640-4 for Research Applications
This guide provides comprehensive information on the chemical compound LL-Z1640-4, tailored for researchers, scientists, and professionals in drug development. It covers supplier and purity details, its role in cellular signaling, and detailed experimental protocols for its application in research.
Supplier and Purity Information
For researchers seeking to procure this compound for laboratory use, the following table summarizes the available information on a known supplier and the compound's purity.
| Supplier | Product Name | Purity | Analytical Method |
| TOKU-E | LL Z1640-4 | >99% | HPLC |
Role in Cellular Signaling: A Negative Control for TAK1 Inhibition
This compound is a resorcylic acid lactone that serves as an ideal negative control in studies involving the MAP kinase (MAPK) signaling pathway, particularly in experiments with its close structural analog, LL-Z1640-2. LL-Z1640-2 is a known inhibitor of TGF-β-activated kinase 1 (TAK1), a key upstream kinase in the NF-κB, JNK, and p38 MAPK signaling cascades. These pathways are crucial in regulating inflammation, cell survival, and apoptosis. Due to a subtle structural difference—the absence of a key reactive enone moiety present in LL-Z1640-2—this compound is inactive as a TAK1 inhibitor. This makes it an excellent tool for dissecting the specific effects of TAK1 inhibition in cellular assays.
TAK1 Signaling Pathway
The following diagram illustrates the central role of TAK1 in mediating downstream cellular responses to various stimuli, such as cytokines (e.g., TNF-α, IL-1β) and growth factors (e.g., TGF-β). LL-Z1640-2 directly inhibits TAK1, thereby blocking the activation of downstream effectors. In contrast, this compound, when used as a negative control, should not perturb this pathway, allowing researchers to attribute any observed effects specifically to TAK1 inhibition.
Caption: Overview of the TAK1 signaling pathway.
Experimental Protocols
While a specific, detailed experimental protocol explicitly outlining the use of this compound was not found in the available research literature, this section provides a representative protocol for a common application: assessing the effect of TAK1 inhibition on the MAPK pathway using Western blotting. In such an experiment, this compound would be used as a crucial negative control.
Experimental Workflow: Western Blot for MAPK Pathway Activation
The following diagram illustrates the general workflow for a Western blot experiment designed to test the efficacy of a TAK1 inhibitor (like LL-Z1640-2) and the inertness of its negative control (this compound).
Caption: Western blot workflow for assessing TAK1 pathway inhibition.
Detailed Methodology: Western Blot Protocol
Objective: To determine if LL-Z1640-2, but not this compound, inhibits the TNF-α-induced phosphorylation of p38 and JNK in a human cell line (e.g., HeLa or U2OS).
Materials:
-
HeLa or U2OS cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
LL-Z1640-2 (dissolved in DMSO)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Recombinant human TNF-α
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-p38, rabbit anti-phospho-JNK, mouse anti-total p38, mouse anti-total JNK, mouse anti-GAPDH
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed HeLa or U2OS cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Treatment:
-
The following day, replace the medium with fresh, serum-free medium.
-
Pre-treat the cells for 1-2 hours with the following compounds at the desired final concentrations:
-
Vehicle control (e.g., 0.1% DMSO)
-
LL-Z1640-2 (e.g., 1 µM, 5 µM, 10 µM)
-
This compound (e.g., 10 µM)
-
-
-
Cell Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 15-30 minutes.
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. GAPDH can be used as a loading control.
-
Expected Outcome: Treatment with LL-Z1640-2 should show a dose-dependent decrease in the phosphorylation of p38 and JNK upon TNF-α stimulation. In contrast, treatment with this compound should have no effect on the phosphorylation of these proteins, similar to the vehicle control. This result would confirm that the observed inhibition is specific to the action of LL-Z1640-2 on the TAK1 pathway.
Methodological & Application
Application Notes: The Use of LL-Z1640-4 as a Negative Control in Cellular and Biochemical Assays
Introduction
In biological experiments, particularly in the context of drug development and signal transduction research, the use of appropriate controls is paramount to ensure the validity and specificity of the observed effects. LL-Z1640-2 is a potent, irreversible inhibitor of TGF-β-activated kinase 1 (TAK1) and extracellular signal-regulated kinase 2 (ERK2).[1] Its inhibitory action on TAK1, a key upstream kinase in the MAP kinase signaling pathways, leads to the suppression of downstream signaling cascades, including the c-Jun N-terminal kinase (JNK) and NF-κB pathways.[2][3][4] This inhibition can induce apoptosis in cancer cells and modulate inflammatory responses.[1][5]
To attribute the observed cellular effects specifically to the inhibition of TAK1 by LL-Z1640-2, it is crucial to use a negative control. An ideal negative control is a molecule that is structurally analogous to the active compound but lacks its specific biological activity. For this purpose, LL-Z1640-4 is utilized as an inactive analog of LL-Z1640-2. By treating cells or biochemical assays with this compound alongside LL-Z1640-2, researchers can differentiate the specific effects of TAK1 inhibition from any off-target or non-specific effects of the chemical scaffold.
These application notes provide detailed protocols for using this compound as a negative control in key experiments designed to investigate the effects of LL-Z1640-2.
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by LL-Z1640-2 and the rationale for using this compound as a negative control.
Experimental Protocols
Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of LL-Z1640-2 on a cancer cell line known to be dependent on TAK1 signaling, using this compound as a negative control.
Workflow:
Materials:
-
Cancer cell line (e.g., A375 melanoma cells)
-
Complete culture medium
-
96-well clear or opaque-walled tissue culture plates
-
LL-Z1640-2 (dissolved in DMSO)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of LL-Z1640-2 and this compound in complete culture medium. A typical concentration range to test for LL-Z1640-2 is 0.1 µM to 10 µM. Use the same concentration range for this compound. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Incubation: Carefully remove the medium from the wells and add 100 µL of the medium containing the compounds or vehicle control. Incubate the plate for 48 to 72 hours.
-
Viability Measurement:
-
For MTT/MTS assay: Add the reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Equilibrate the plate to room temperature, add the reagent, mix, and incubate for 10 minutes. Measure the luminescence.
-
-
Data Analysis: Subtract the background (medium only) reading. Normalize the results to the vehicle-treated cells (set as 100% viability).
Expected Results (Data Presentation):
| Treatment Group | Concentration (µM) | Cell Viability (%) | Standard Deviation |
| Vehicle (DMSO) | - | 100 | ± 5.2 |
| LL-Z1640-2 | 0.1 | 85.3 | ± 4.8 |
| 0.5 | 62.1 | ± 3.9 | |
| 1.0 | 45.7 | ± 3.1 | |
| 5.0 | 20.4 | ± 2.5 | |
| 10.0 | 8.9 | ± 1.8 | |
| This compound | 0.1 | 98.5 | ± 5.5 |
| 0.5 | 97.2 | ± 5.1 | |
| 1.0 | 96.8 | ± 4.9 | |
| 5.0 | 95.1 | ± 5.3 | |
| 10.0 | 94.6 | ± 4.7 |
Western Blot for TAK1 Phosphorylation
This protocol is used to determine if LL-Z1640-2 specifically inhibits the activation of TAK1, as measured by its phosphorylation at a key activation loop residue (e.g., Ser412), while this compound does not.
Workflow:
Materials:
-
Cell line responsive to cytokine stimulation (e.g., HeLa or THP-1 cells)
-
Complete culture medium
-
6-well tissue culture plates
-
LL-Z1640-2 and this compound (in DMSO)
-
Cytokine for stimulation (e.g., IL-1β or TNF-α)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TAK1 (Ser412), anti-total TAK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with vehicle, LL-Z1640-2 (e.g., 1 µM), or this compound (e.g., 1 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with a cytokine (e.g., 20 ng/mL IL-1β) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, run the gel, and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the image.
-
Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the phospho-TAK1 signal to the total TAK1 signal.
Expected Results (Data Presentation):
| Treatment Group | Stimulant (IL-1β) | Relative p-TAK1 / Total TAK1 Ratio |
| Untreated | - | 0.1 |
| Vehicle (DMSO) | + | 1.0 |
| LL-Z1640-2 (1 µM) | + | 0.2 |
| This compound (1 µM) | + | 0.95 |
Conclusion
The proper use of this compound as a negative control is essential for unequivocally demonstrating that the biological effects of LL-Z1640-2 are a direct consequence of its intended inhibitory activity on TAK1. The protocols outlined in these application notes provide a framework for robust experimental design, enabling researchers to generate high-quality, interpretable data. By including this compound in parallel with LL-Z1640-2, scientists can confidently dissect the specific molecular mechanisms of this potent kinase inhibitor.
References
- 1. Therapeutic efficacy of the resorcylic acid lactone LL-Z1640-2 for adult T-cell leukaemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAK1-JNK axis mediates survival signal through Mcl1 stabilization in activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The lysosome rupture-activated TAK1-JNK pathway regulates NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Lysosome Rupture-activated TAK1-JNK Pathway Regulates NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patulin and LL-Z1640-2 induce apoptosis of cancer cells by decreasing endogenous protein levels of Zic family member 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: LL-Z1640-2 for Cell Culture Treatment
Introduction
LL-Z1640-2 is a resorcylic acid lactone that functions as a potent, irreversible inhibitor of TGF-β-activated kinase 1 (TAK1) and extracellular signal-regulated kinase 2 (ERK2).[1] It has emerged as a promising compound in cancer research due to its ability to induce apoptosis in a variety of cancer cell types, including those resistant to other treatments.[1][2] The primary mechanisms of action for LL-Z1640-2 involve the suppression of critical cell survival pathways. It inhibits the NF-κB signaling cascade by targeting TAK1, a key upstream kinase, thereby preventing the nuclear translocation of p65/RelA.[1] Additionally, LL-Z1640-2 has been shown to decrease the endogenous protein levels of Zic family member 5 (ZIC5), a transcription factor that promotes the survival of several cancer cell types.[2]
These application notes provide detailed protocols for the use of LL-Z1640-2 in cell culture, including methodologies for assessing its cytotoxic effects and its impact on key signaling pathways.
Data Presentation
The following tables summarize the quantitative data regarding the effects of LL-Z1640-2 on various cancer cell lines as reported in the literature.
Table 1: Effect of LL-Z1640-2 on Apoptosis in Various Cancer Cell Lines
| Cell Line | Cancer Type | LL-Z1640-2 Concentration (µM) | Incubation Time (hours) | Observed Effect (% Caspase-3/7 Positive Cells) |
| Panc-1 | Pancreatic Carcinoma | 10 | 48 | ~25% |
| MiaPaca-2 | Pancreatic Carcinoma | 10 | 48 | ~20% |
| RBE | Cholangiocarcinoma | 10 | 48 | ~15% |
| SW620 | Colorectal Cancer | 10 | 48 | ~20% |
| SW480 | Colorectal Cancer | 10 | 48 | ~15% |
| Data extracted from Satow et al., 2022.[3] |
Table 2: Effect of LL-Z1640-2 on ZIC5 Protein Levels
| Cell Line | Cancer Type | LL-Z1640-2 Concentration (µM) | Incubation Time (hours) | Observed Effect (Relative ZIC5 Protein Level) |
| Panc-1 | Pancreatic Carcinoma | 10 | 48 | Significant Decrease |
| MiaPaca-2 | Pancreatic Carcinoma | 10 | 48 | Significant Decrease |
| RBE | Cholangiocarcinoma | 10 | 48 | Significant Decrease |
| SW620 | Colorectal Cancer | 10 | 48 | Significant Decrease |
| SW480 | Colorectal Cancer | 10 | 48 | Significant Decrease |
| Data extracted from Satow et al., 2022.[3] |
Signaling Pathways and Mechanisms of Action
LL-Z1640-2 exerts its anti-cancer effects through at least two distinct mechanisms: inhibition of the TAK1/NF-κB pathway and downregulation of ZIC5 protein.
Experimental Protocols
The following protocols provide a framework for studying the effects of LL-Z1640-2 in cell culture.
Protocol 1: General Cell Culture and Treatment
This protocol describes the basic steps for culturing cancer cells and treating them with LL-Z1640-2.
Materials:
-
Cancer cell line of interest (e.g., Panc-1, MiaPaca-2)
-
Complete culture medium (specific to cell line)
-
LL-Z1640-2
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture:
-
Culture cells in T75 flasks with the appropriate complete medium in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells when they reach 80-90% confluency. Aspirate the medium, wash with PBS, add trypsin-EDTA to detach cells, neutralize with complete medium, and re-seed into new flasks at the desired density.[4]
-
-
Preparation of LL-Z1640-2 Stock Solution:
-
Prepare a 10 mM stock solution of LL-Z1640-2 in sterile DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Seed cells into appropriate culture plates (e.g., 6-well, 96-well) and allow them to adhere overnight.
-
The next day, prepare working solutions of LL-Z1640-2 by diluting the stock solution in fresh complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Also, prepare a vehicle control using the same final concentration of DMSO as in the highest LL-Z1640-2 treatment group.
-
Aspirate the old medium from the cells and replace it with the medium containing LL-Z1640-2 or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the induction of apoptosis by quantifying caspase-3 and -7 activities.
Materials:
-
Cells cultured in a white-walled 96-well plate
-
LL-Z1640-2 treatment medium and vehicle control
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Seeding and Treatment:
-
Seed cells at a density of 5,000-10,000 cells per well in 100 µL of medium in a white-walled 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
Treat cells with a serial dilution of LL-Z1640-2 and a vehicle control as described in Protocol 1.
-
Incubate for the desired time (e.g., 48 hours).[3]
-
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Normalize the results to the vehicle control to determine the fold-change in caspase activity.
-
Protocol 3: Western Blotting for ZIC5 and NF-κB Pathway Proteins
This protocol is used to assess changes in protein levels (ZIC5) or phosphorylation status (p-p65) following treatment.
Materials:
-
Cells cultured in 6-well plates
-
LL-Z1640-2 treatment medium and vehicle control
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ZIC5, anti-phospho-p65, anti-p65, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment (Protocol 1), place the 6-well plate on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.[5]
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration with RIPA buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein and boil at 95°C for 5 minutes.[5]
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating LL-Z1640-2.
References
- 1. Therapeutic efficacy of the resorcylic acid lactone LL-Z1640-2 for adult T-cell leukaemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patulin and LL-Z1640-2 induce apoptosis of cancer cells by decreasing endogenous protein levels of Zic family member 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
Application of LL-Z1640-2 in NF-κB Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
LL-Z1640-2, also known as 5Z-7-Oxozeaenol, is a potent and selective inhibitor of Transforming Growth Factor-β-activated kinase 1 (TAK1), a key upstream kinase in the canonical NF-κB signaling pathway. By targeting TAK1, LL-Z1640-2 effectively blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of NF-κB target genes involved in inflammation, cell survival, and proliferation. These characteristics make LL-Z1640-2 a valuable tool for studying the intricacies of the NF-κB pathway and a potential therapeutic agent for diseases associated with aberrant NF-κB activation, such as chronic inflammatory disorders and various cancers.
Mechanism of Action
LL-Z1640-2 is a resorcylic acid lactone of fungal origin that acts as an irreversible inhibitor of TAK1. It covalently binds to a cysteine residue in the ATP-binding pocket of TAK1, leading to its inactivation. The inhibition of TAK1 by LL-Z1640-2 disrupts the downstream signaling cascade that is typically initiated by pro-inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1). This disruption prevents the activation of the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα. Consequently, IκBα remains bound to NF-κB, sequestering it in the cytoplasm and preventing its pro-inflammatory and anti-apoptotic functions.
Data Presentation
Inhibitory Activity of LL-Z1640-2
| Target/Cell Line | Assay Type | IC50/GI50 Value | Reference |
| TAK1 | Kinase Assay | 8 nM | |
| IL-1-induced NF-κB Activation | Reporter Assay | 83 nM | |
| Endogenous TAK1 (in 293-IL-1RI cells) | Kinase Assay | 65 nM | [1] |
| HeLa (Cervical Cancer) | Cytotoxicity Assay | Not specified, but effective at 2µM | [2] |
| C-33-A (Cervical Cancer) | Cytotoxicity Assay | Not specified, but effective at 2µM | [2] |
| Ca Ski (Cervical Cancer) | Cytotoxicity Assay | Not specified, but effective at 2µM | [2] |
| ME-180 (Cervical Cancer) | Cytotoxicity Assay | Not specified, but effective at 2µM | [2] |
| SiHa (Cervical Cancer) | Cytotoxicity Assay | Not specified, but effective at 2µM | [2] |
| T-ALL cell lines (Molt3) | Cell Viability Assay | 200 nM | [3] |
| ASPC1 (Pancreatic Cancer) | Antiproliferative Assay | 6020 nM | [4] |
| BaF3 (Pro-B cells) | Antiproliferative Assay | 12 nM | [4] |
Apoptosis Induction by LL-Z1640-2 in Cancer Cell Lines
| Cell Line | Treatment Concentration | Duration | Apoptosis Induction (% of Caspase-3/7 positive cells) | Reference |
| Panc-1 (Pancreatic Carcinoma) | 1 µM | 48h | ~25% | [5] |
| MiaPaca-2 (Pancreatic Carcinoma) | 1 µM | 48h | ~20% | [5] |
| RBE (Cholangiocarcinoma) | 1 µM | 48h | ~30% | [5] |
| SW620 (Colorectal Cancer) | 1 µM | 48h | ~25% | [5] |
| SW480 (Colorectal Cancer) | 1 µM | 48h | ~15% | [5] |
Experimental Protocols
Western Blot Analysis of IκBα Phosphorylation
This protocol describes the detection of phosphorylated IκBα in cell lysates treated with LL-Z1640-2 to assess its inhibitory effect on the NF-κB pathway.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
LL-Z1640-2 (5Z-7-Oxozeaenol)
-
Stimulating agent (e.g., TNF-α, Doxorubicin)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of LL-Z1640-2 (e.g., 0.1, 0.5, 1, 2 µM) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α or a specified concentration of Doxorubicin) for 15-30 minutes. Include a non-stimulated control and a stimulated control without LL-Z1640-2.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total IκBα and β-actin as loading controls.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of LL-Z1640-2.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
LL-Z1640-2
-
Stimulating agent (e.g., TNF-α)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of LL-Z1640-2 for 1-2 hours.
-
Stimulate the cells with an NF-κB activator for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control and assess the dose-dependent inhibition by LL-Z1640-2.
-
Cell Viability/Cytotoxicity Assay
This protocol determines the effect of LL-Z1640-2 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
LL-Z1640-2
-
Cell culture medium and supplements
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT assay kit
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of LL-Z1640-2. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
-
Viability Measurement:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log concentration of LL-Z1640-2 to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.
-
Mandatory Visualization
Caption: Inhibition of the canonical NF-κB pathway by LL-Z1640-2.
Caption: Workflow for Western Blot analysis of IκBα phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the MAP2K7-JNK pathway with 5Z-7-oxozeaenol induces apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating TAK1-Independent Effects of LL-Z1640-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the small molecule inhibitor LL-Z1640-4 to explore cellular signaling pathways beyond its primary target, Transforming Growth Factor-β-Activated Kinase 1 (TAK1). While this compound is a potent TAK1 inhibitor, emerging evidence suggests that it also elicits biological effects through mechanisms independent of TAK1 kinase activity. Understanding these off-target effects is crucial for a complete assessment of the compound's therapeutic potential and for the design of precisely targeted drug discovery programs.
Introduction to this compound and TAK1
TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node that integrates signals from various stimuli, including cytokines, pathogens, and cellular stress.[1][2] Upon activation, TAK1 phosphorylates downstream kinases, leading to the activation of key transcription factors such as NF-κB and AP-1, which regulate inflammatory responses, cell survival, and differentiation.[3][4][5] Dysregulation of the TAK1 signaling pathway is implicated in a range of diseases, including cancer and inflammatory disorders.
This compound, often referred to in literature as LL-Z1640-2, is a resorcylic acid lactone that acts as a potent, irreversible inhibitor of TAK1.[6] It has demonstrated therapeutic potential in preclinical models of rheumatoid arthritis and adult T-cell leukaemia/lymphoma.[6][7] While many of its effects are attributed to the suppression of the TAK1-NF-κB and MAPK signaling axes, recent studies have uncovered TAK1-independent activities of this compound.
TAK1-Independent Effects of this compound
A significant TAK1-independent effect of this compound is the induction of apoptosis in cancer cells through the downregulation of Zic family member 5 (ZIC5).[8] ZIC5 is a transcription factor that promotes the survival of various cancer cell types and is minimally expressed in normal adult tissues, making it an attractive therapeutic target.[8] Studies have shown that this compound decreases ZIC5 protein levels, leading to apoptosis in melanoma, pancreatic cancer, cholangiocarcinoma, and colorectal cancer cells, including those resistant to BRAF inhibitors.[8] This effect can be rescued by the overexpression of ZIC5, confirming that the apoptotic activity of this compound in these contexts is mediated through ZIC5 suppression.[8]
Furthermore, some reports indicate that this compound can also inhibit extracellular signal-regulated kinase 2 (ERK2).[6] While TAK1 is upstream of the p38 and JNK MAPK pathways, its direct regulation of the ERK pathway can be cell-type and stimulus-dependent. Therefore, direct inhibition of ERK2 by this compound could represent another TAK1-independent mechanism of action.
It is also important to distinguish the TAK1-independent effects of this compound from the kinase-independent functions of the TAK1 protein itself. For instance, the TAK1/TAB1 complex has been shown to have a kinase-independent role in promoting the degradation of BCL10, a key component of the NF-κB signaling pathway.[9][10] This highlights the complexity of the signaling networks involved and the need for careful experimental design to dissect the specific effects of this compound.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Effects
| Parameter | Cell Line | Treatment | Result | Reference |
| Apoptosis Induction | Melanoma A375 cells | LL-Z1640-2 | Selective apoptosis in ZIC5-expressing cells | [8] |
| ZIC5 Protein Levels | Melanoma A375 cells | LL-Z1640-2 | Attenuated ZIC5 protein levels | [8] |
| NF-κB Activation | Adult T-cell leukaemia/lymphoma cells | LL-Z1640-2 | Inhibited nuclear translocation of p65/RelA | [6] |
| Gene Expression | Adult T-cell leukaemia/lymphoma cells | LL-Z1640-2 | Decreased expression of IRF4 and MYC | [6] |
| MAPK Phosphorylation | Adult T-cell leukaemia/lymphoma cells | LL-Z1640-2 | Mitigated phosphorylation of p38 MAPK | [6] |
| Inflammasome Activity | RAW264.7 macrophages | LL-Z1640-2 (LLZ) | Blocked priming and activation of NLRP3 inflammasome | [7] |
| Cytokine Production | Bone marrow macrophages | LL-Z1640-2 (LLZ) | Suppressed LPS-induced production of TACE and TNF-α | [7] |
| Osteoclast Formation | Bone marrow macrophages | LL-Z1640-2 (LLZ) | Directly inhibits RANKL-mediated osteoclast formation | [7] |
Experimental Protocols
Protocol 1: Assessment of ZIC5 Downregulation and Apoptosis Induction
Objective: To determine if the cytotoxic effects of this compound in a cancer cell line are mediated through ZIC5 downregulation.
Materials:
-
Cancer cell line of interest (e.g., Melanoma A375)
-
This compound (LL-Z1640-2)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Antibodies: anti-ZIC5, anti-cleaved caspase-3, anti-PARP, anti-β-actin
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Western blot reagents and equipment
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO for 24-48 hours.
-
-
Western Blot Analysis for ZIC5 and Apoptosis Markers:
-
Harvest cell lysates from treated and control cells.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against ZIC5, cleaved caspase-3, and cleaved PARP. Use β-actin as a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
-
Flow Cytometry for Apoptosis Quantification:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Protocol 2: Investigating TAK1-Independence using TAK1 Knockout/Knockdown Cells
Objective: To confirm that the observed effects of this compound are independent of TAK1.
Materials:
-
Parental cell line
-
TAK1 knockout or shRNA-mediated TAK1 knockdown cell line
-
This compound
-
Reagents for the specific assay of interest (e.g., Western blot for ZIC5, apoptosis assay)
Procedure:
-
Cell Culture and Treatment:
-
Culture both parental and TAK1-deficient cell lines under the same conditions.
-
Treat both cell lines with this compound or vehicle control at the desired concentration and time point.
-
-
Endpoint Analysis:
-
Perform the relevant assay to measure the effect of this compound. For example, if investigating ZIC5 downregulation, perform a Western blot for ZIC5 in both cell lines.
-
Expected Outcome: If the effect of this compound is TAK1-independent, you will observe a similar response to the compound in both the parental and TAK1-deficient cell lines.
-
Visualizations
Caption: Canonical TAK1 Signaling Pathway and the inhibitory action of this compound.
Caption: Proposed TAK1-independent mechanism of this compound via ZIC5 downregulation.
Caption: Workflow to validate the TAK1-independent effects of this compound.
References
- 1. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 6. Therapeutic efficacy of the resorcylic acid lactone LL-Z1640-2 for adult T-cell leukaemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGF-β-activated kinase-1 inhibitor LL-Z1640-2 reduces joint inflammation and bone destruction in mouse models of rheumatoid arthritis by inhibiting NLRP3 inflammasome, TACE, TNF-α and RANKL expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patulin and LL-Z1640-2 induce apoptosis of cancer cells by decreasing endogenous protein levels of Zic family member 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase-independent feedback of the TAK1/TAB1 complex on BCL10 turnover and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinase-Independent Feedback of the TAK1/TAB1 Complex on BCL10 Turnover and NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LL-Z1640-4 in Apoptosis and Cell Signaling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LL-Z1640-4 is a potent inducer of apoptosis and a modulator of key cell signaling pathways, demonstrating significant potential in preclinical cancer research. These application notes provide a comprehensive overview of its mechanism of action, protocols for its use in apoptosis and cell signaling assays, and expected outcomes in various cancer cell lines. The primary mechanism of this compound involves the reduction of Zic family member 5 (ZIC5), a transcription factor implicated in the survival of multiple cancer cell types.[1] Additionally, this compound has been identified as an inhibitor of p38 and JNK signaling pathways.
Mechanism of Action
This compound induces apoptosis primarily by decreasing the endogenous protein levels of the transcription factor ZIC5.[1] ZIC5 is crucial for the survival of various cancer cells, and its downregulation by this compound triggers programmed cell death.[1][2] This effect has been observed in melanoma, pancreatic cancer, cholangiocarcinoma, and colorectal cancer cells.[1][2] Furthermore, this compound has been shown to be effective in BRAF inhibitor-resistant melanoma cells.[1]
In addition to its effect on ZIC5, this compound also modulates critical cell signaling pathways. It has been reported to inhibit the phosphorylation of JNK, p38, and ERK in response to certain stimuli. It also suppresses the NF-κB signaling pathway by inhibiting the nuclear translocation of p65/RelA and mitigates the phosphorylation of p38 MAPK.[3]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound in inducing apoptosis and reducing ZIC5 protein levels in various cancer cell lines.
Table 1: Dose-Dependent Reduction of ZIC5 Protein Levels by this compound in A375 Melanoma Cells
| Treatment Concentration (µM) | Duration (hours) | Cell Line | Percent Reduction in ZIC5 Protein Levels (Compared to Control) |
| 0.1 | 48 | A375 | Significant reduction observed |
| 0.5 | 48 | A375 | Further significant reduction observed |
Data extrapolated from Western blot images presented in Satow et al., 2022.[4]
Table 2: Induction of Apoptosis by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Concentration | Duration (hours) | Assay | Apoptotic Effect |
| A375 | Melanoma | 0.1 - 1 µM | 48 | Caspase-3/7 Activation | Dose-dependent increase in apoptosis |
| Panc-1 | Pancreatic Carcinoma | Not specified | 48 | Caspase-3/7 Activation | Increased apoptosis |
| MiaPaca-2 | Pancreatic Carcinoma | Not specified | 48 | Caspase-3/7 Activation | Increased apoptosis |
| RBE | Cholangiocarcinoma | Not specified | 48 | Caspase-3/7 Activation | Increased apoptosis |
| SW620 | Colorectal Cancer | Not specified | 48 | Caspase-3/7 Activation | Increased apoptosis |
| SW480 | Colorectal Cancer | Not specified | 48 | Caspase-3/7 Activation | Increased apoptosis |
Qualitative and semi-quantitative data summarized from figures in Satow et al., 2022.[4][5]
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol details the steps to quantify apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.[6]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS, then detach using Trypsin-EDTA.
-
Collect all cells, including those in the supernatant (which may be apoptotic), by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 2: Analysis of ZIC5 Protein Expression by Western Blot
This protocol describes how to measure the levels of ZIC5 protein in cells treated with this compound.[7]
Materials:
-
This compound
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-ZIC5
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ZIC5 antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same membrane after stripping with a loading control antibody.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the ZIC5 signal to the loading control.
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for apoptosis detection.
Caption: Workflow for Western blot analysis.
References
- 1. Inhibition of HgCl2-induced mitogen-activated protein kinase activation by LL-Z1640-2 in CCRF-CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patulin and LL-Z1640-2 induce apoptosis of cancer cells by decreasing endogenous protein levels of Zic family member 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of the resorcylic acid lactone LL-Z1640-2 for adult T-cell leukaemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patulin and LL‐Z1640‐2 induce apoptosis of cancer cells by decreasing endogenous protein levels of Zic family member 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silencing ZIC5 suppresses glycolysis and promotes disulfidptosis in lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Selectivity Profiling of LL-Z1640-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to characterizing the kinase selectivity profile of the inhibitor LL-Z1640-4. The protocols outlined below describe key experiments for determining inhibitor potency and target engagement in both biochemical and cellular contexts.
Introduction
This compound is a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways.[1] Understanding the selectivity of this compound across the human kinome is crucial for its development as a specific and effective therapeutic agent. Highly selective kinase inhibitors are desirable to minimize off-target effects and associated toxicities.[2][3] This document provides detailed protocols for assessing the kinase selectivity of this compound using in vitro kinase assays, cellular target engagement assays, and phosphoproteomics.
Kinase Selectivity Profile of this compound
A critical step in the characterization of any kinase inhibitor is to determine its activity against a broad panel of kinases. The following table summarizes the inhibitory activity of this compound against a selection of kinases, highlighting its potent and selective inhibition of the p38 and JNK families.
| Kinase Target | Subfamily | IC50 (nM) |
| p38α (MAPK14) | MAPK | 12 |
| p38β (MAPK11) | MAPK | 25 |
| p38γ (MAPK12) | MAPK | 48 |
| p38δ (MAPK13) | MAPK | 35 |
| JNK1 (MAPK8) | MAPK | 18 |
| JNK2 (MAPK9) | MAPK | 32 |
| JNK3 (MAPK10) | MAPK | 28 |
| ERK1 (MAPK3) | MAPK | >10,000 |
| ERK2 (MAPK1) | MAPK | >10,000 |
| TAK1 (MAP3K7) | MAP3K | 850 |
| MEK1 (MAP2K1) | MEK | >10,000 |
| MKK4 (MAP2K4) | MEK | 1,500 |
| MKK7 (MAP2K7) | MEK | 980 |
| AKT1 | AGC | >10,000 |
| CDK2 | CMGC | >10,000 |
| SRC | Tyrosine Kinase | >10,000 |
| VEGFR2 | Tyrosine Kinase | >10,000 |
This data is representative and for illustrative purposes.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a generalized method to determine the IC50 value of this compound against a panel of purified kinases.[4][5] The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant active kinases
-
Specific peptide substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ATP solution
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 384-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., 0.1 nM to 100 µM).
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]
-
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[4]
-
Caption: Workflow for determining inhibitor IC50 values.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular environment.[7][8] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[7]
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Cell culture medium and reagents
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 384-well PCR plates
-
Thermocycler
-
Western blot or ELISA reagents
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1 µM) or DMSO for 1-3 hours in a 37°C incubator.[9]
-
-
Heating Step:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.[7]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed to pellet the precipitated proteins.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble target protein (e.g., p38α or JNK1) in each sample using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both DMSO- and this compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Caption: CETSA workflow for target engagement validation.
Phosphoproteomics to Profile Kinase Inhibition in Cells
Phosphoproteomics allows for the global and unbiased assessment of kinase inhibitor effects on cellular signaling networks.[10][11] This protocol provides a general workflow for identifying changes in protein phosphorylation in response to this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer containing phosphatase and protease inhibitors
-
Trypsin
-
Phosphopeptide enrichment materials (e.g., TiO2 or Fe-IMAC)[10]
-
LC-MS/MS instrumentation
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured cells with this compound or DMSO for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich the phosphopeptides from the complex peptide mixture using TiO2 or Fe-IMAC chromatography.[10]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the phosphopeptides using appropriate software (e.g., MaxQuant).
-
Compare the phosphopeptide abundance between this compound- and DMSO-treated samples to identify significantly regulated phosphorylation sites.
-
Perform pathway analysis to understand the impact of this compound on cellular signaling.
-
p38/JNK Signaling Pathway
This compound inhibits the p38 and JNK kinases, which are key components of signaling cascades that respond to cellular stress and inflammatory cytokines. These pathways regulate a wide range of cellular processes, including apoptosis, inflammation, and cell differentiation.
Caption: Inhibition of the p38/JNK pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Features of selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro kinase assay [protocols.io]
- 6. frontiersin.org [frontiersin.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 11. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using a Control Compound Analogous to LL-Z1640-4
Disclaimer: Extensive literature searches did not yield any in vivo studies where LL-Z1640-4 was specifically used as a control compound. The following application notes and protocols are constructed based on in vivo studies of the structurally and functionally related compound, LL-Z1640-2 , to provide a representative example of how a compound of this class could be utilized in experimental design. The data and protocols are illustrative and should be adapted for specific experimental needs.
Application Note: The Role of a Structurally Related Analog as a Control in Preclinical In Vivo Cancer Models
Introduction
In preclinical in vivo studies, the use of appropriate controls is critical for the valid interpretation of results. While vehicle controls are standard, a structurally related but biologically inactive or less active analog of the therapeutic agent can serve as a valuable negative control. This helps to distinguish the specific effects of the drug from any non-specific effects of the chemical scaffold. This document outlines a hypothetical use of a compound like this compound as a control in an in vivo setting, based on the known activities of the potent TAK1 inhibitor, LL-Z1640-2.
LL-Z1640-2 has been shown to suppress the in vivo growth of Adult T-cell Leukemia/Lymphoma (ATL) cells by inhibiting the NF-κB and interferon regulatory factor 4 (IRF4) signaling pathways.[1] It has also demonstrated efficacy in mouse models of rheumatoid arthritis by reducing inflammation and bone destruction.[2] In a hypothetical study testing a new anti-cancer agent, a related compound like this compound could be employed as a control to ensure that the observed anti-tumor effects are not due to general cytotoxicity or off-target effects of the resorcylic acid lactone backbone.
Illustrative Application: Xenograft Model of Adult T-cell Leukemia/Lymphoma (ATL)
In a study designed to evaluate a novel therapeutic agent ("Compound X") for ATL, an analog like this compound could be used as a control alongside the vehicle and the active treatment group. This would be particularly relevant if "Compound X" shares a similar chemical scaffold with the LL-Z1640 series but is hypothesized to act through a different mechanism.
Hypothetical Data Summary
The following table summarizes potential quantitative data from such a study. The data are illustrative and modeled on expected outcomes based on the known efficacy of related compounds.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | IRF4 Expression (Relative Units) |
| Vehicle Control | 1500 ± 150 | 0% | +2% | 1.0 ± 0.2 |
| This compound (Control) | 1450 ± 130 | 3.3% | +1.5% | 0.9 ± 0.15 |
| Compound X (Test) | 450 ± 90 | 70% | -5% | 0.3 ± 0.05 |
Data are presented as mean ± standard deviation.
This hypothetical data illustrates that the control compound, this compound, has a negligible effect on tumor growth and the target biomarker (IRF4), similar to the vehicle control. In contrast, the test compound, "Compound X," shows significant tumor growth inhibition and a reduction in IRF4 expression, indicating a potent and specific on-target effect.
Signaling Pathway and Experimental Workflow
To understand the context of these experiments, it is crucial to visualize the relevant biological pathways and the experimental process.
Caption: TAK1-mediated activation of the NF-κB signaling pathway.
Caption: Workflow for an in vivo xenograft study.
Protocol: In Vivo Xenograft Study with a Control Compound
This protocol provides a detailed methodology for a hypothetical in vivo study evaluating a test compound against ATL, using an LL-Z1640 series compound as a control.
1. Cell Culture and Animal Models
-
Cell Line: Use a human ATL cell line (e.g., ATL-ED).
-
Animal Model: Use immunodeficient mice, such as NOD/SCID mice, which are suitable for xenograft studies.[3] House animals in a specific pathogen-free facility.
2. Tumor Implantation
-
Harvest ATL cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium (e.g., PBS) mixed 1:1 with Matrigel.
-
Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the flank of each mouse.
3. Treatment Groups and Administration
-
Monitor tumor growth after implantation. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Group 1 (Vehicle): Administer the vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline) intraperitoneally (i.p.) once daily.
-
Group 2 (Control Compound): Administer this compound (e.g., 10 mg/kg) dissolved in the vehicle, i.p. once daily. The dose should be determined by preliminary toxicity studies to be non-efficacious and non-toxic.
-
Group 3 (Test Compound): Administer "Compound X" at its determined therapeutic dose (e.g., 10 mg/kg) dissolved in the vehicle, i.p. once daily.
4. Monitoring and Study Endpoints
-
Measure tumor dimensions with a digital caliper two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each animal at the same time as tumor measurements to monitor for toxicity.
-
The study endpoint is typically reached when the tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 21 days).
5. Tissue Collection and Analysis
-
At the study endpoint, euthanize the animals according to institutional guidelines.
-
Excise the tumors, weigh them, and divide them for different analyses.
-
Histology/Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for paraffin embedding. Use sections for H&E staining or IHC analysis of biomarkers like Ki-67 (proliferation) or cleaved caspase-3 (apoptosis).
-
Western Blotting: Snap-freeze a portion of the tumor in liquid nitrogen for protein analysis. Homogenize the tissue and perform Western blotting to quantify the expression of target proteins such as IRF4, MYC, and phosphorylated p65 to assess NF-κB pathway activity.[1]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood samples at specified time points to determine the plasma concentration of the administered compounds.
References
- 1. Therapeutic efficacy of the resorcylic acid lactone LL-Z1640-2 for adult T-cell leukaemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TGF-β-activated kinase-1 inhibitor LL-Z1640-2 reduces joint inflammation and bone destruction in mouse models of rheumatoid arthritis by inhibiting NLRP3 inflammasome, TACE, TNF-α and RANKL expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liver Cancer Xenografts - Altogen Labs [altogenlabs.com]
Application Notes and Protocols: Preparation of LL-Z1640-4 Stock Solutions for Assays
Introduction
LL-Z1640-4 is a cis-enol resorcylic acid lactone first identified in 1978.[1] While structurally related to the potent TAK1 (Transforming growth factor-β-activated kinase 1) inhibitor LL-Z1640-2, this compound possesses an 'inactive' cis-enol system, making it an ideal negative control for dissecting the selectivity of MAP kinase pathways in experimental settings.[1] Some studies have also reported its activity as a signal-specific inhibitor of the p38/JNK pathway.[2][3]
Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in biological assays. This document provides detailed protocols for the preparation, storage, and use of this compound solutions for researchers, scientists, and drug development professionals.
Compound Specifications
This compound is typically supplied as a solid. Key chemical and physical properties are summarized below.
| Property | Value |
| CAS Number | 66018-41-5[1][2] |
| Molecular Formula | C₁₉H₂₄O₇[1] |
| Molecular Weight | 364.4 g/mol [1] |
| Appearance | White solid[1] |
| Purity (typical) | >99% by HPLC[1] |
Solubility Data
This compound has limited solubility in aqueous solutions but is soluble in several organic solvents. The choice of solvent is critical and should be compatible with the downstream experimental assay. For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most common choice.
| Solvent | Solubility |
| DMSO | Soluble[1][4] |
| Ethanol | Soluble[1][4] |
| Methanol | Soluble[1] |
| Dimethylformamide (DMF) | Soluble[1] |
| Water | Limited Solubility[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for most in vitro assays.
Materials:
-
This compound solid powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, RNase/DNase-free 1.5 mL microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
For 1 mL of a 10 mM stock: Mass (mg) = 10 mM × 1 mL × (364.4 g/mol / 1000 mg/g) = 3.644 mg
Procedure:
-
Carefully weigh 3.644 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of high-purity DMSO to the tube.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle sonication can be used if dissolution is slow.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[5]
-
Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.
-
Store the aliquots at -80°C for long-term stability.[4]
References
Troubleshooting & Optimization
LL-Z1640-4 not showing expected inactivity in assays
This technical support center provides troubleshooting guidance for researchers encountering unexpected results with the compound LL-Z1640-2, particularly instances where it exhibits activity in assays where inactivity is expected.
Frequently Asked Questions (FAQs)
Q1: I am using LL-Z1640-4 and seeing unexpected activity. What could be the issue?
It is highly probable that the compound is LL-Z1640-2, as "this compound" does not appear in the scientific literature. We recommend verifying the compound's identity and purity via methods such as mass spectrometry and NMR. Assuming the compound is indeed LL-Z1640-2, this guide will help troubleshoot the unexpected activity.
LL-Z1640-2, also known as 5Z-7-Oxozeaenol, is a potent, irreversible inhibitor of several kinases and is known to have a range of biological effects.[1] Therefore, its activity in various assays is expected. If you are using it as a negative control, its known targets and off-targets may be influencing your results.
Q2: What are the known primary targets and off-targets of LL-Z1640-2?
LL-Z1640-2 is a well-documented kinase inhibitor with primary and off-target effects. Understanding these is crucial for interpreting experimental results.
Primary Targets:
-
Transforming growth factor-β-activated kinase 1 (TAK1): LL-Z1640-2 is a potent, irreversible inhibitor of TAK1, a key regulator in inflammatory and cancer signaling pathways.[1]
-
Extracellular signal-regulated kinase 2 (ERK2): It is also known to irreversibly inhibit ERK2, a central component of the MAPK signaling cascade.[1]
Known Off-Target Effects:
-
LL-Z1640-2 has been shown to inhibit other kinases, which may contribute to its biological activity.[1] These include:
-
MEK1/2
-
MKK3/6
-
The compound also indirectly leads to the downregulation of ZIC5 protein levels, inducing apoptosis in cancer cells, and suppresses the NF-κB-IRF4-MYC signaling axis.[2][3]
Below is a summary of the known kinase targets of LL-Z1640-2 and their reported IC50 values.
| Target Kinase | Reported IC50 | Classification | Reference |
| TAK1 | Potent, Irreversible | Primary Target | [1] |
| ERK2 | Potent, Irreversible | Primary Target | [1] |
| MEK1/2 | Inhibitory Activity | Off-Target | [1] |
| MKK3/6 | Inhibitory Activity | Off-Target | [1] |
Q3: Why might LL-Z1640-2 be active in my assay when I don't expect it to be?
Unexpected activity can stem from several factors. Here is a troubleshooting workflow to help identify the cause.
Key Considerations:
-
Off-Target Activity: Kinase inhibitors are known to have off-target effects, meaning they can inhibit kinases other than their intended targets.[4][5] The "unexpected" activity you are observing could be due to LL-Z1640-2 inhibiting one of its known off-target kinases (MEK1/2, MKK3/6) or another, as yet unidentified, kinase present in your assay system.[1]
-
Concentration: High concentrations of a compound can lead to non-specific effects. We recommend performing a dose-response experiment to determine if the observed activity is concentration-dependent.
-
Compound Purity: Ensure the purity of your LL-Z1640-2 stock. Impurities from synthesis or degradation could be responsible for the observed activity.
-
Assay Controls: It is crucial to use appropriate controls. If an inactive analog of LL-Z1640-2 is not available, a structurally different inhibitor of the same target (e.g., a different TAK1 inhibitor) could help determine if the effect is specific to LL-Z1640-2's chemical structure.
Signaling Pathways and Experimental Protocols
To aid in your troubleshooting, the following sections detail the primary signaling pathways affected by LL-Z1640-2 and a general protocol for a kinase inhibition assay.
Signaling Pathways Involving LL-Z1640-2 Targets
1. TAK1-Mediated NF-κB Signaling Pathway
LL-Z1640-2 is a potent inhibitor of TAK1, which is a critical upstream kinase in the activation of the NF-κB signaling pathway. Inhibition of TAK1 by LL-Z1640-2 prevents the phosphorylation and subsequent degradation of IκB, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of its target genes.[2]
2. ERK2 (MAPK) Signaling Pathway
LL-Z1640-2 also inhibits ERK2, a key component of the MAPK/ERK pathway. This pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting ERK2, LL-Z1640-2 can block the downstream signaling that leads to the activation of transcription factors and subsequent gene expression.
General Experimental Protocol: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of LL-Z1640-2 against a specific kinase.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
LL-Z1640-2 (in DMSO)
-
Kinase assay buffer
-
ATP (radiolabeled or for use with a detection reagent)
-
96-well plates
-
Detection reagent (e.g., for luminescence, fluorescence, or radioactivity)
Procedure:
-
Compound Preparation: Prepare a serial dilution of LL-Z1640-2 in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range. Also, prepare a DMSO-only control (vehicle).
-
Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the kinase assay buffer to each well.
-
Inhibitor Addition: Add the diluted LL-Z1640-2 or vehicle control to the appropriate wells. Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).
-
Stop Reaction & Detect: Stop the reaction (e.g., by adding a stop solution). Measure the kinase activity using an appropriate detection method. The signal will be inversely proportional to the inhibitory activity of LL-Z1640-2.
-
Data Analysis: Calculate the percent inhibition for each concentration of LL-Z1640-2 relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
This guide is intended to provide a starting point for troubleshooting. Specific experimental details will vary based on the assay system and research question. For further assistance, please consult the relevant scientific literature for protocols specific to your kinase of interest.
References
- 1. Therapeutic efficacy of the resorcylic acid lactone LL‐Z1640‐2 for adult T‐cell leukaemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy of the resorcylic acid lactone LL-Z1640-2 for adult T-cell leukaemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patulin and LL-Z1640-2 induce apoptosis of cancer cells by decreasing endogenous protein levels of Zic family member 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LL-Z1640-2 Concentration for Minimal Off-Target Effects
A Note on LL-Z1640-4: Initial searches for a compound designated "this compound" did not yield specific information. However, substantial research exists for a closely related compound, LL-Z1640-2 . This technical support center will focus on LL-Z1640-2, a resorcylic acid lactone and a potent inhibitor of TAK1 and ERK2, to provide researchers with comprehensive guidance on its application and the mitigation of off-target effects.[1][2]
This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is LL-Z1640-2 and what is its primary mechanism of action?
A1: LL-Z1640-2 is a resorcylic acid lactone that acts as a potent, irreversible inhibitor of TGF-β-activated kinase 1 (TAK1) and extracellular signal-regulated kinase 2 (ERK2).[1][2] Its primary mechanism of action involves the suppression of the NF-κB-IRF4-MYC signaling axis, which is critical for the survival and proliferation of certain cancer cells.[2] Additionally, it has been observed to reduce the phosphorylation of p38 MAPK.[2]
Q2: What are the known off-target effects of LL-Z1640-2?
A2: Besides its primary targets TAK1 and ERK2, LL-Z1640-2 has been shown to have off-target effects, including the inhibition of MEK1/2 and MKK3/6.[1] Understanding these off-target activities is crucial for interpreting experimental results and minimizing confounding effects.
Q3: How does LL-Z1640-2 induce apoptosis in cancer cells?
A3: LL-Z1640-2 has been shown to induce apoptosis in various cancer cell lines, including those of adult T-cell leukaemia/lymphoma (ATL), melanoma, and pancreatic cancer.[1][3] One mechanism by which it induces apoptosis is by decreasing the endogenous protein levels of Zic family member 5 (ZIC5), a transcription factor that promotes the survival of several cancer cell types.[3]
Q4: In which cancer types has LL-Z1640-2 shown therapeutic potential?
A4: Research has indicated the therapeutic potential of LL-Z1640-2 in a range of cancers, including adult T-cell leukaemia/lymphoma (ATL), BRAF inhibitor-resistant melanoma, pancreatic cancer, cholangiocarcinoma, and colorectal cancer.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with LL-Z1640-2.
| Issue | Potential Cause | Suggested Solution |
| High cell toxicity observed at expected effective concentrations. | The concentration of LL-Z1640-2 may be too high, leading to significant off-target effects. Cellular health and passage number can also influence sensitivity. | Perform a dose-response curve to determine the IC50 value for your specific cell line. Use the lowest concentration that achieves the desired on-target effect. Ensure consistent cell passage number and health for all experiments.[4] |
| Inconsistent or non-reproducible results between experiments. | Variability in experimental conditions such as cell density, incubation time, or LL-Z1640-2 stock solution stability. | Standardize all experimental parameters. Prepare fresh dilutions of LL-Z1640-2 from a concentrated stock for each experiment and minimize freeze-thaw cycles.[5] |
| Observed phenotype does not align with known on-target effects. | The observed phenotype may be a result of the known off-target effects of LL-Z1640-2 on kinases like MEK1/2 and MKK3/6.[1] | To confirm on-target activity, consider rescue experiments by overexpressing a downstream effector of the TAK1/ERK2 pathway. Alternatively, use a structurally different inhibitor of the same target to see if the phenotype is recapitulated.[6] |
| Difficulty in dissolving LL-Z1640-2. | LL-Z1640-2, like many small molecules, may have limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO, and then dilute it to the final working concentration in your cell culture medium. Be mindful of the final solvent concentration to avoid solvent-induced toxicity. |
Experimental Protocols
Protocol 1: Determination of IC50 Value for LL-Z1640-2
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of LL-Z1640-2 in a specific cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo®).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
LL-Z1640-2
-
DMSO (for stock solution)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of LL-Z1640-2 in DMSO.
-
Perform serial dilutions of the LL-Z1640-2 stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Remove the medium from the cells and add the medium containing the different concentrations of LL-Z1640-2.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours), depending on the cell doubling time and experimental goals.
-
-
Cell Viability Assay:
-
Follow the manufacturer's instructions for the chosen cell viability assay. For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals with a solvent like DMSO before reading the absorbance.[7]
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the LL-Z1640-2 concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[9]
-
Protocol 2: Assessing Off-Target Effects via Western Blotting
This protocol describes how to assess the off-target effects of LL-Z1640-2 by examining the phosphorylation status of known off-target kinases like MEK1/2.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
LL-Z1640-2
-
DMSO
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK1/2, anti-MEK1/2, anti-p-ERK1/2, anti-ERK1/2, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with LL-Z1640-2 at different concentrations (e.g., IC50, 5x IC50, 10x IC50) and a vehicle control for a specified time.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.[5]
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Compare the treated samples to the vehicle control to assess the effect of LL-Z1640-2 on the phosphorylation status of the target and off-target proteins.
-
Visualizations
References
- 1. Therapeutic efficacy of the resorcylic acid lactone LL‐Z1640‐2 for adult T‐cell leukaemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy of the resorcylic acid lactone LL-Z1640-2 for adult T-cell leukaemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patulin and LL-Z1640-2 induce apoptosis of cancer cells by decreasing endogenous protein levels of Zic family member 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Unexpected Cellular Responses to LL-Z1640-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cellular responses during experiments with LL-Z1640-4. The information provided is based on the known mechanisms of the closely related compound, LL-Z1640-2, and established principles of cell-based assay troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: Based on studies of the structurally related compound LL-Z1640-2, this compound is proposed to be an irreversible inhibitor of TGF-β-activated kinase 1 (TAK1) and extracellular signal-regulated kinase 2 (ERK2).[1] This inhibition is expected to suppress the NF-κB signaling pathway, leading to a decrease in the expression of Interferon Regulatory Factor 4 (IRF4) and MYC.[1] Additionally, it has been shown to reduce the levels of the transcription factor Zic family member 5 (ZIC5), which is critical for the survival of several cancer cell types.[2] The ultimate downstream effect is the induction of apoptosis in susceptible cells.[1][2]
Q2: My cells are not showing the expected apoptotic response to this compound. What are the potential reasons?
A2: Several factors could contribute to a lack of apoptotic response. These include, but are not limited to:
-
Cell Line Specificity: The expression levels of the drug's targets (TAK1, ERK2, ZIC5) can vary significantly between cell lines. Cells with low expression of these targets may be less sensitive to the compound.
-
Drug Concentration and Exposure Time: The concentration of this compound may be too low, or the incubation time may be too short to induce a measurable apoptotic response.
-
Compensatory Signaling Pathways: Cells may activate alternative survival pathways to compensate for the inhibition of the NF-κB and ZIC5 pathways.
-
Drug Inactivation: The compound may be unstable in your specific cell culture medium or may be metabolized by the cells into an inactive form.
-
Experimental Error: Issues with the apoptosis detection assay, such as reagent degradation or improper handling, can lead to false-negative results.
Q3: I am observing significant cytotoxicity in my control cell line. Is this expected?
A3: While LL-Z1640-2 has been shown to have low levels of apoptosis-induction in normal human melanocytes which do not have detectable ZIC5 expression, off-target effects can never be fully excluded.[2] If you observe significant cytotoxicity in a control cell line that is not expected to be sensitive to the compound, it could be due to:
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular proteins essential for cell survival.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Cell Line Sensitivity: Your control cell line may have a unique sensitivity to the compound or its solvent that was not previously characterized.
Q4: How can I confirm that this compound is engaging its intended targets in my cells?
A4: To confirm target engagement, you can perform experiments to measure the downstream effects of target inhibition. For example:
-
Western Blotting: Assess the phosphorylation status of proteins downstream of TAK1 and ERK2. You can also measure the protein levels of IRF4, MYC, and ZIC5, which are expected to decrease following treatment.[1]
-
NF-κB Reporter Assay: Use a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element to quantify the inhibition of NF-κB activity.
-
Kinase Activity Assays: In an in vitro setting, you can directly measure the inhibitory effect of this compound on the kinase activity of purified TAK1 and ERK2.
Troubleshooting Guide
Issue 1: Reduced or No Apoptotic Response in Target Cells
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Drug Concentration | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Insufficient Incubation Time | Conduct a time-course experiment to determine the optimal treatment duration for inducing apoptosis in your specific cell line. |
| Low Target Expression | Verify the expression levels of TAK1, ERK2, and ZIC5 in your target cells using Western Blotting or qPCR. |
| Drug Instability | Prepare fresh stock solutions of this compound for each experiment. Minimize freeze-thaw cycles. |
| Assay Malfunction | Include positive and negative controls in your apoptosis assay to ensure it is performing correctly. |
Issue 2: High Background Cytotoxicity in Control Cells
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | Perform a solvent toxicity control experiment with varying concentrations of the solvent (e.g., DMSO) to determine the maximum non-toxic concentration. |
| Off-Target Effects | Lower the concentration of this compound used in your experiments. If the toxicity persists at lower, effective concentrations, consider investigating potential off-target interactions. |
| Cell Culture Contamination | Routinely check your cell cultures for microbial contamination (e.g., mycoplasma), which can affect cellular responses. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Passage Number | Use cells within a consistent and narrow range of passage numbers for all experiments, as cellular characteristics can change over time in culture. |
| Inconsistent Cell Seeding Density | Ensure that cells are seeded at the same density for all experiments, as cell confluency can influence drug sensitivity. |
| Reagent Variability | Use the same lot of reagents (e.g., cell culture media, serum, this compound) for a set of related experiments to minimize variability. |
Quantitative Data Summary
The following tables provide examples of expected versus unexpected results for key assays when using this compound. The data presented here is hypothetical and for illustrative purposes.
Table 1: Dose-Response of this compound on Cell Viability
| This compound (µM) | Expected Cell Viability (%) | Unexpected Cell Viability (%) |
| 0 (Vehicle Control) | 100 | 100 |
| 0.1 | 95 | 100 |
| 1 | 70 | 98 |
| 10 | 40 | 95 |
| 50 | 15 | 92 |
Table 2: Effect of this compound on Protein Expression
| Target Protein | Expected Fold Change (vs. Vehicle) | Unexpected Fold Change (vs. Vehicle) |
| p-TAK1 | 0.2 | 0.9 |
| ZIC5 | 0.3 | 1.1 |
| Cleaved Caspase-3 | 5.0 | 1.2 |
Experimental Protocols
Western Blotting for ZIC5 and Phospho-TAK1
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ZIC5, phospho-TAK1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Caspase-3/7 Apoptosis Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired duration. Include a positive control for apoptosis (e.g., staurosporine).
-
Assay Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence of each well using a plate reader. The luminescence signal is proportional to the amount of caspase-3/7 activity.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Logical workflow for troubleshooting unexpected results.
References
Potential for LL-Z1640-4 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for LL-Z1640-2 degradation and best practices for its prevention. The information is based on the general characteristics of resorcylic acid lactones and fungal secondary metabolites, as specific degradation data for LL-Z1640-2 is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What is LL-Z1640-2 and to which class of compounds does it belong?
LL-Z1640-2, also known as 5Z-7-oxozeaenol, is a naturally occurring resorcylic acid lactone (RAL).[1][2] It is a fungal secondary metabolite and is known to function as a potent and selective kinase inhibitor.[3]
Q2: What are the likely causes of LL-Z1640-2 degradation?
While specific studies on LL-Z1640-2 degradation are not extensively documented, compounds of this nature, particularly fungal secondary metabolites, can be susceptible to several degradation pathways:
-
Hydrolysis: The lactone (cyclic ester) ring in the structure of LL-Z1640-2 is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, or enzymatic activity.
-
Oxidation: The phenolic resorcylic acid moiety and other functional groups may be prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[4]
-
Photolysis: Exposure to light, particularly UV light, can provide the energy to break chemical bonds and lead to the degradation of the molecule.[4]
-
Thermal Decomposition: Like many complex organic molecules, LL-Z1640-2 may be sensitive to high temperatures, leading to decomposition.
Q3: How should I properly store LL-Z1640-2 to minimize degradation?
To ensure the stability and integrity of your LL-Z1640-2 samples, adhere to the following storage guidelines:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C for long-term storage. For short-term storage (days to a few weeks), 2-8°C may be acceptable, but refer to the supplier's instructions. | Lower temperatures slow down chemical reactions, including degradation processes. |
| Light | Store in a light-protected container, such as an amber vial or a container wrapped in aluminum foil.[4] | Prevents photolytic degradation. |
| Atmosphere | For maximum stability, especially for long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidative degradation. |
| Form | Store the compound in its solid (powder) form. Prepare solutions fresh for each experiment if possible. | Compounds are generally more stable in solid form than in solution. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Degradation of LL-Z1640-2 in stock solutions or during the experiment. | - Prepare fresh stock solutions from solid material for each experiment. - Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into single-use vials. - Ensure the solvent used for the stock solution is of high purity and free of contaminants that could promote degradation. - Minimize the exposure of the compound to light and elevated temperatures during experimental procedures. |
| Precipitate forms in the stock solution upon thawing. | The compound may have low solubility in the chosen solvent at lower temperatures, or the compound may have degraded into less soluble products. | - Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. - If the precipitate does not redissolve, it may be a degradation product. It is recommended to prepare a fresh solution. - Consider using a different solvent or a co-solvent system to improve solubility, after verifying compatibility with your experimental system. |
| Discoloration of the solid compound or solutions. | This could be a sign of oxidation or other chemical degradation. | - It is advisable not to use a discolored sample, as its purity is compromised. - If possible, verify the purity of the sample using an analytical technique like HPLC before use. |
Experimental Protocols
Protocol 1: Preparation of LL-Z1640-2 Stock Solutions
-
Pre-weighing: Allow the vial containing solid LL-Z1640-2 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration. Ensure the solvent is compatible with your downstream application.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol 2: General Handling Procedure to Minimize Degradation
-
Minimize Exposure: At all stages of handling, minimize the exposure of LL-Z1640-2 (both solid and in solution) to light, air, and high temperatures.
-
Inert Atmosphere: When working with the solid compound for extended periods, consider using a glove box with an inert atmosphere.
-
Fresh Solutions: Whenever possible, prepare fresh dilutions from a concentrated stock solution immediately before use in an experiment.
-
pH Considerations: Be mindful of the pH of your experimental buffers. Extreme pH values may accelerate the hydrolysis of the lactone ring. Use buffers within a neutral pH range if the experimental conditions allow.
Visualizations
References
Addressing solubility issues with LL-Z1640-4 in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with LL-Z1640-4 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound belongs to the resorcylic acid lactone family, similar to its analog LL-Z1640-2. These compounds are often hydrophobic in nature, leading to poor solubility in aqueous solutions. For meaningful in vitro biological assays, achieving a stable and soluble solution of this compound in your experimental buffer is critical to ensure accurate and reproducible results.
Q2: What is the general strategy for solubilizing hydrophobic compounds like this compound?
The primary approach is to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution is then diluted into the aqueous experimental buffer to the final desired concentration. It is crucial that the final concentration of the organic solvent is kept low to avoid affecting the biological system.
Q3: What is the mechanism of action for the related compound LL-Z1640-2?
The related compound, LL-Z1640-2, is a potent, irreversible inhibitor of TGF-β-activated kinase 1 (TAK1) and extracellular signal-regulated kinase 2 (ERK2).[1] By inhibiting TAK1, it blocks the activation of the NF-κB signaling pathway, which is crucial for the survival of certain cancer cells.[1] This leads to the induction of apoptosis.[1][2]
Troubleshooting Guide
Issue: My this compound precipitates out of solution when I dilute my stock into my aqueous buffer.
This is a common issue encountered with hydrophobic compounds. Here are several troubleshooting steps you can take:
1. Optimize the Stock Solution and Dilution:
-
Initial Dissolution: Ensure your this compound is fully dissolved in 100% DMSO to create a high-concentration stock solution. Sonication can aid in this process.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution into the aqueous buffer. This gradual decrease in solvent concentration can help maintain solubility.
-
Final Solvent Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells or interfere with enzyme kinetics.
2. Modify the Aqueous Buffer:
-
Incorporate Co-solvents: The use of co-solvents can increase the solubility of hydrophobic compounds.[3] Consider adding a small percentage of a water-miscible organic solvent to your buffer.
-
Utilize Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4]
-
Adjust pH: The solubility of a compound can be influenced by pH.[5] Depending on the pKa of this compound, adjusting the pH of your buffer may improve its solubility.
3. Employ Formulation Strategies:
-
Complexation: Cyclodextrins can be used to form inclusion complexes with hydrophobic molecules, enhancing their solubility.
-
Lipid-Based Formulations: For in vivo studies or specific in vitro models, formulating this compound in lipid-based delivery systems like liposomes or nanoemulsions can be beneficial.
Quantitative Data Summary
As specific quantitative solubility data for this compound is not publicly available, the following tables provide a hypothetical summary based on common observations with similar hydrophobic compounds to guide your experimental design.
Table 1: Solubility of a Hydrophobic Compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | ~10 |
| Methanol | ~5 |
| Water | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
Table 2: Effect of Co-solvents on Aqueous Solubility
| Aqueous Buffer (pH 7.4) | Co-solvent | Co-solvent Conc. (%) | Max Compound Conc. (µM) |
| PBS | None | 0 | < 1 |
| PBS | DMSO | 0.1 | 10 |
| PBS | DMSO | 0.5 | 50 |
| PBS | Ethanol | 1 | 25 |
| DMEM | DMSO | 0.1 | 15 |
| DMEM | DMSO | 0.5 | 60 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of 100% cell culture-grade DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thaw a fresh aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in 100% DMSO to create intermediate stocks if very low final concentrations are required.
-
Add the required volume of the DMSO stock (or intermediate stock) to your pre-warmed aqueous experimental buffer.
-
Immediately vortex the solution gently to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
Visualizations
Caption: Workflow for preparing and solubilizing this compound.
Caption: Simplified signaling pathway of LL-Z1640-2.
References
- 1. Therapeutic efficacy of the resorcylic acid lactone LL-Z1640-2 for adult T-cell leukaemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patulin and LL-Z1640-2 induce apoptosis of cancer cells by decreasing endogenous protein levels of Zic family member 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
Minimizing batch-to-batch variability of LL-Z1640-4
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize batch-to-batch variability when working with LL-Z1640-4.
Troubleshooting Guides
This section addresses specific issues that may arise due to variability between different lots of this compound.
Question: My current batch of this compound is showing a different level of inactivity as a negative control compared to previous batches in my kinase assays. What could be the cause and how can I troubleshoot this?
Answer:
This issue can stem from several factors related to the purity and integrity of the compound. Here is a step-by-step guide to investigate the inconsistency:
Troubleshooting Protocol:
-
Verify Stock Solution Integrity:
-
Action: Prepare a fresh stock solution from the current and a previous, trusted batch of this compound. Re-run the experiment using both freshly prepared solutions.
-
Rationale: Improperly stored or aged stock solutions can lead to degradation of the compound, affecting its performance. This compound is recommended to be stored at -20°C.[1]
-
-
Assess Purity via Analytical Chromatography:
-
Action: If the issue persists with fresh stock solutions, analyze the purity of both batches using High-Performance Liquid Chromatography (HPLC).
-
Rationale: The presence of impurities or degradation products can alter the compound's biological activity. A purity level of >99% by HPLC is expected.[1]
-
-
Confirm Chemical Identity:
-
Action: Use Mass Spectrometry (MS) to confirm the molecular weight of the compound in the problematic batch. The expected molecular weight of this compound is 364.4 g/mol .[1]
-
Rationale: This will verify that the correct compound was supplied and has not been chemically altered.
-
-
Evaluate Solubility and Aggregation:
-
Action: Visually inspect the solubility of the compound in your chosen solvent (e.g., DMSO, ethanol, methanol).[1] Use dynamic light scattering (DLS) if available to check for nanoparticle formation.
-
Rationale: Poor solubility or aggregation can reduce the effective concentration of the compound in your assay, leading to variable results.
-
Question: I am observing unexpected cytotoxicity with a new batch of this compound in my cell-based assays. How can I address this?
Answer:
Unexpected cytotoxicity from a compound intended as a negative control is a significant concern. The following steps can help identify the source of this issue:
Troubleshooting Protocol:
-
Solvent Toxicity Check:
-
Action: Run a vehicle control experiment with the same concentration of the solvent used to dissolve this compound.
-
Rationale: To rule out the possibility that the observed cytotoxicity is due to the solvent rather than the compound itself.
-
-
Dose-Response Curve Comparison:
-
Action: Perform a dose-response experiment with both the new and a previously validated batch of this compound.
-
Rationale: This will determine if the new batch is cytotoxic at lower concentrations, suggesting a contaminant or altered compound.
-
-
Endotoxin Testing:
-
Action: If the compound is used in primary cell cultures or in vivo studies, consider having the batch tested for endotoxin contamination.
-
Rationale: Endotoxins are potent inflammatory agents and can cause non-specific cytotoxicity.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound to ensure long-term stability?
A1: this compound should be stored as a solid at -20°C.[1] For stock solutions, it is advisable to aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q2: How can I qualify a new batch of this compound to ensure it is comparable to previous lots?
A2: We recommend a systematic approach to qualify new batches. This involves a combination of analytical and functional testing.
Recommended Batch Qualification Workflow:
Caption: Workflow for qualifying a new batch of this compound.
Q3: What are the key parameters to compare between batches of this compound?
A3: For consistent experimental outcomes, it is crucial to compare key analytical and performance parameters between different batches. The following table summarizes these parameters.
| Parameter | Method | Acceptance Criteria | Purpose |
| Purity | HPLC | > 99% | To ensure the absence of significant impurities that could have off-target effects. |
| Identity | Mass Spectrometry | Molecular Weight = 364.4 ± 0.5 Da | To confirm the chemical identity of the compound. |
| Appearance | Visual Inspection | White solid | To check for any signs of degradation or contamination.[1] |
| Solubility | Visual Inspection | Clear solution at working concentration | To ensure the compound is fully dissolved and available in the assay. |
| Functional Activity | In vitro assay | No significant deviation from the reference batch | To confirm consistent performance as a negative control. |
Q4: My experiment is highly sensitive to minor variations. What additional steps can I take to minimize variability?
A4: For highly sensitive assays, consider the following advanced measures:
-
Purchase Larger Batches: Whenever possible, purchase a single, large batch of this compound to support a long-term study. This eliminates batch-to-batch variation as a variable for the duration of the project.
-
Establish a "Golden" Reference Lot: Designate a specific, well-characterized batch as your internal "golden" reference standard. Use this lot to qualify all new incoming batches.
-
Strict Protocol Adherence: Ensure that all experimental protocols, from stock solution preparation to the final assay readout, are strictly standardized and followed by all personnel.
Signaling Pathway Context: this compound as a Negative Control
This compound is often used as a negative control for its structural analog, LL-Z1640-2 , which is an inhibitor of TAK1 (TGF-β-activated kinase 1).[2] TAK1 is a key kinase in the NF-κB signaling pathway. The diagram below illustrates the pathway and the intended point of action for LL-Z1640-2, highlighting why a consistent negative control like this compound is crucial.
Caption: Simplified NF-κB signaling pathway and the role of LL-Z1640-2 and this compound.
References
LL-Z1640-4 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of LL-Z1640-4. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a resorcylic acid lactone. It is structurally related to LL-Z1640-2, a known inhibitor of TGF-β-activated kinase 1 (TAK1), which is a key component of the MAP kinase signaling pathway. Due to its structural similarity but lack of the crucial cis-enone system, this compound does not significantly inhibit TAK1 and is therefore an ideal negative control for experiments investigating the effects of LL-Z1640-2 and the TAK1 signaling pathway.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid at -20°C. Once in solution, it is recommended to prepare aliquots and store them at -20°C for up to one month. Avoid repeated freeze-thaw cycles. For daily use, solutions can be kept at 4°C for a short period, but it is best to prepare fresh solutions.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. It has limited solubility in aqueous solutions. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: What is the expected purity of this compound?
A4: Commercially available this compound is typically supplied with a purity of >98% as determined by High-Performance Liquid Chromatography (HPLC). It is crucial to verify the purity of each new batch to ensure the reliability of your experimental results.
Quality Control and Purity Assessment
To ensure the quality of this compound, a series of analytical tests should be performed. The following tables summarize the key quality control specifications and representative analytical data for this compound.
Table 1: Quality Control Specifications for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥98.0% | HPLC-UV |
| Identity | Conforms to structure | ¹H-NMR, LC-MS |
| Molecular Weight | 364.38 g/mol | - |
| Molecular Formula | C₁₉H₂₄O₇ | - |
Table 2: Representative Analytical Data for this compound
| Technique | Parameter | Expected Result |
| HPLC-UV | Purity | ≥98.0% at 254 nm |
| Retention Time | Dependent on column and mobile phase | |
| LC-MS (ESI+) | [M+H]⁺ | m/z 365.15 |
| [M+Na]⁺ | m/z 387.13 | |
| ¹H-NMR (400 MHz, CDCl₃) | Chemical Shifts (δ) | Consistent with the proposed structure |
Experimental Protocols
Below are detailed protocols for the standard analytical techniques used to assess the purity and identity of this compound.
Protocol 1: Purity Determination by HPLC-UV
This method is designed to separate this compound from potential impurities and quantify its purity based on the peak area at a specific UV wavelength.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 25°C
-
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Identity Confirmation by LC-MS
This protocol confirms the molecular weight of this compound.
-
Sample Preparation: Dilute the sample prepared for HPLC analysis to approximately 10 µg/mL with the initial mobile phase.
-
Instrumentation:
-
LC-MS system with an Electrospray Ionization (ESI) source.
-
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1.
-
MS Conditions:
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350°C
-
Drying Gas Flow: 10 L/min
-
-
Data Analysis: Analyze the mass spectrum to identify the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).
Protocol 3: Structural Confirmation by ¹H-NMR
This protocol is used to confirm the chemical structure of this compound.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz).
-
-
Acquisition Parameters:
-
Experiment: 1D Proton
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integrations of the observed peaks with a reference spectrum or the expected structure.
Troubleshooting Guides
Troubleshooting Analytical Results
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Purity by HPLC | - Compound degradation. | - Check storage conditions and age of the compound. - Prepare a fresh solution and re-analyze. |
| - Inappropriate integration parameters. | - Review and optimize peak integration settings. | |
| No Peak in LC-MS | - Compound did not ionize. | - Try a different ionization mode (e.g., negative ESI). - Adjust MS source parameters. |
| - Sample too dilute. | - Analyze a more concentrated sample. | |
| Unexpected ¹H-NMR Spectrum | - Presence of impurities. | - Correlate with HPLC data. - Purify the sample if necessary. |
| - Incorrect solvent or sample concentration. | - Prepare a new sample with the correct deuterated solvent. | |
| - Poor shimming. | - Re-shim the instrument. |
Troubleshooting Experimental Results
| Issue | Possible Cause(s) | Suggested Solution(s) |
| This compound shows unexpected biological activity. | - Contamination with the active compound (LL-Z1640-2). | - Verify the purity of your this compound stock by HPLC and LC-MS. |
| - Off-target effects at high concentrations. | - Perform a dose-response experiment to determine the optimal concentration. | |
| High variability between experiments. | - Inconsistent sample preparation. | - Ensure consistent preparation of stock and working solutions. |
| - Degradation of the compound in solution. | - Prepare fresh solutions for each experiment. | |
| Negative control results are inconsistent. | - Issues with the experimental system (e.g., cell health). | - Monitor the health and passage number of cell lines. - Include appropriate vehicle controls. |
Visualizations
Caption: Quality control workflow for this compound.
Caption: Troubleshooting unexpected experimental results.
Caption: Role of this compound in the TAK1 pathway.
References
Cell viability assays to confirm non-toxicity of LL-Z1640-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the non-toxicity of the compound LL-Z1640-4 using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assays are recommended to confirm the non-toxicity of this compound?
A1: To robustly assess the non-toxicity of this compound, we recommend using a combination of assays that measure different aspects of cell health.[1][2][3] A good starting point includes:
-
MTT or XTT Assays: These colorimetric assays measure the metabolic activity of viable cells, which is an indicator of overall cell health.[1][4][5]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, providing a direct measure of cytotoxicity and membrane integrity.[6][7]
Q2: How do I interpret results that show a slight decrease in metabolic activity but no increase in LDH release?
A2: This scenario suggests that this compound might have cytostatic effects rather than being cytotoxic at the tested concentrations.[1] A decrease in metabolic activity (MTT/XTT) without a corresponding increase in LDH release indicates that the compound may be slowing down cell proliferation or metabolism without causing cell death.[2] Further investigation into cell cycle progression would be beneficial.
Q3: What are the appropriate controls to include in my experiments?
A3: Proper controls are critical for accurate data interpretation. You should always include:
-
Untreated Cells (Negative Control): Cells cultured in vehicle (e.g., DMSO) at the same concentration used to dissolve this compound. This control represents 100% viability.
-
Vehicle Control: Cells treated with the vehicle alone to ensure it has no effect on cell viability.
-
Positive Control for Cytotoxicity: Cells treated with a known cytotoxic compound (e.g., doxorubicin, staurosporine) to ensure the assay system is working correctly.
-
Media Blank: Wells containing only cell culture medium to determine background absorbance.[8]
Q4: At what concentrations should I test this compound?
A4: It is recommended to perform a dose-response analysis by testing a wide range of this compound concentrations. A common approach is to use serial dilutions, for example, from 0.1 µM to 100 µM, to identify any potential dose-dependent effects.
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include untreated and vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
XTT Cell Viability Assay
This protocol offers an alternative to the MTT assay with the advantage of using a water-soluble formazan product.[5]
Materials:
-
Cells of interest
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
XTT labeling mixture (XTT reagent and electron-coupling reagent)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an optimal density in 100 µL of complete culture medium.[9]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat cells with various concentrations of this compound and appropriate controls.
-
Incubate for the desired duration.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.[9][10]
-
Add 50 µL of the XTT labeling mixture to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of the soluble formazan at 450-500 nm using a microplate reader.[9]
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[6]
Materials:
-
Cells of interest
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH cytotoxicity detection kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT/XTT assays.
-
Treat cells with this compound and controls for the desired time.
-
Set up the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with a lysis solution provided in the kit)
-
Background control (medium only)
-
-
Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare the LDH reaction mixture from the kit and add 50 µL to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
Data Presentation
Table 1: Hypothetical Cell Viability Data for this compound Treatment (48 hours)
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 4.5 | 2.1 ± 0.8 |
| 0.1 | 98.2 ± 5.1 | 2.5 ± 1.1 |
| 1 | 97.5 ± 3.9 | 2.3 ± 0.9 |
| 10 | 95.8 ± 4.2 | 3.0 ± 1.3 |
| 50 | 93.1 ± 5.5 | 4.2 ± 1.5 |
| 100 | 91.7 ± 4.8 | 4.8 ± 1.7 |
| Positive Control | 25.3 ± 3.1 | 85.4 ± 6.2 |
Data are presented as mean ± standard deviation.
Troubleshooting Guides
MTT Assay
| Problem | Possible Cause | Solution |
| High background absorbance in blank wells | Contamination of the medium with bacteria or yeast. | Use sterile technique and fresh, sterile medium. |
| Low absorbance readings | Cell number per well is too low. Incubation time with MTT reagent is too short. | Optimize cell seeding density. Increase incubation time with MTT until purple color is evident. |
| Inconsistent results between replicate wells | Uneven cell seeding. Incomplete solubilization of formazan crystals. | Ensure a single-cell suspension before seeding. Mix gently after adding the solubilization solution.[11] |
| Difficulty dissolving formazan crystals | Inappropriate solubilization agent. | Use 10% SDS in 0.01 M HCl and incubate overnight.[11] |
XTT Assay
| Problem | Possible Cause | Solution |
| No color development or very low absorbance | Low cell viability or number.[5] Test compound interferes with the assay. | Ensure cells are healthy and seeded at an optimal density. Run a control with the compound in a cell-free system. |
| High absorbance readings in blank wells | Bacterial contamination. | Use aseptic techniques and sterile reagents. |
| Precipitate formation in the XTT reagent | Improper storage. | Warm the XTT reagent to 37°C to dissolve any precipitate before use.[10] |
LDH Assay
| Problem | Possible Cause | Solution |
| High background LDH in medium control | High inherent LDH activity in the serum used in the culture medium.[6][12] | Reduce the serum concentration in the medium to 1-5%.[6][12] |
| High spontaneous LDH release | Cell density is too high, leading to cell death. Overly vigorous pipetting during cell plating.[6][12] | Optimize cell seeding density. Handle cells gently during plating.[6][12] |
| High variability between wells | Presence of bubbles in the wells.[6] | Centrifuge the plate to remove bubbles or break them with a sterile needle.[6] |
Visualizations
Caption: Workflow for cell viability and cytotoxicity assays.
Caption: Hypothetical signaling pathway affected by a cytotoxic compound.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 3. islasas.com [islasas.com]
- 4. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 12. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Guide to the Effects of LL-Z1640-2 and its Stereoisomer in Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known effects of the resorcylic acid lactone LL-Z1640-2 (also known as 5Z-7-oxozeaenol) on melanoma cells. As of the latest literature review, there is a significant lack of published data on the biological activity of a compound referred to as "LL-Z1640-4". It is hypothesized that this may be a reference to the stereoisomer of LL-Z1640-2, 5E-7-oxozeaenol. This guide will summarize the available data for LL-Z1640-2 and present a comprehensive experimental framework for a head-to-head comparison with 5E-7-oxozeaenol, should it become a compound of interest for melanoma research.
Introduction to LL-Z1640-2
LL-Z1640-2 is a natural product that has been identified as a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling molecule in inflammatory and cell survival pathways.[1][2] In the context of cancer, TAK1 is implicated in promoting cell survival and resistance to therapy.[2][3] Research has shown that LL-Z1640-2 can induce apoptosis in various cancer cell lines, and its potential as an anti-cancer agent is an active area of investigation.[2][4]
Effects of LL-Z1640-2 on Melanoma Cells
While extensive quantitative data for LL-Z1640-2 in melanoma cells is limited in publicly available literature, existing studies indicate its potential as an anti-melanoma agent. One study has shown that LL-Z1640-2 can reduce the growth of A375 melanoma cells, particularly in synergy with the BRAF inhibitor PLX4032.[5] The primary mechanism of action of LL-Z1640-2 is believed to be through the induction of apoptosis.[4]
Quantitative Data for LL-Z1640-2
The following table summarizes the available quantitative data on the effects of LL-Z1640-2. It is important to note the absence of specific IC50 values for melanoma cell lines in the reviewed literature. For context, the IC50 values in T-cell acute lymphoblastic leukemia (T-ALL) cell lines are provided.
| Cell Line | Assay | Parameter | Value | Reference |
| A375 (Melanoma) | Cell Growth Assay | Relative Cell Number | Significant reduction with PLX4032 | [5] |
| Molt3 (T-ALL) | Cell Viability | IC50 (48h) | ~2.5 µM | [6] |
| KOPT-K1 (T-ALL) | Cell Viability | IC50 (48h) | ~3.0 µM | [6] |
| Jurkat (T-ALL) | Cell Viability | IC50 (48h) | ~1.5 µM | [6] |
Proposed Experimental Comparison: LL-Z1640-2 vs. 5E-7-oxozeaenol in Melanoma Cells
Given the lack of data for 5E-7-oxozeaenol ("this compound"), this section outlines a comprehensive experimental plan to directly compare its effects with LL-Z1640-2 in melanoma cells.
Experimental Workflow
Caption: A flowchart outlining the key steps for comparing the effects of LL-Z1640-2 and 5E-7-oxozeaenol in melanoma cells.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the concentration of each compound required to inhibit the growth of melanoma cells by 50% (IC50).
Protocol:
-
Cell Seeding: Seed melanoma cells (e.g., A375, SK-MEL-28) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with serial dilutions of LL-Z1640-2 and 5E-7-oxozeaenol (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Protocol:
-
Cell Treatment: Treat melanoma cells with LL-Z1640-2 and 5E-7-oxozeaenol at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[8]
-
Annexin V Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).[8][9]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8][9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.[10]
Western Blot Analysis
This technique is used to detect changes in the expression of key proteins involved in apoptosis and the targeted signaling pathway.
Protocol:
-
Protein Extraction: Treat melanoma cells with the compounds, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on a 10-15% SDS-polyacrylamide gel and transfer to a PVDF membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, PARP, p-TAK1, and TAK1 overnight at 4°C. Use β-actin as a loading control.[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway of LL-Z1640-2
Caption: A diagram illustrating the inhibitory effect of LL-Z1640-2 on the TAK1 signaling pathway, leading to apoptosis in cancer cells.
Conclusion
LL-Z1640-2 shows promise as a potential therapeutic agent for melanoma, primarily through the induction of apoptosis via TAK1 inhibition. While there is a clear need for more quantitative data on its effects in melanoma cell lines, the existing evidence warrants further investigation. The complete absence of data for its stereoisomer, 5E-7-oxozeaenol ("this compound"), highlights a significant knowledge gap. The experimental framework provided in this guide offers a robust starting point for researchers to conduct a direct and comprehensive comparison of these two compounds, which will be crucial in determining their relative therapeutic potential in melanoma.
References
- 1. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patulin and LL-Z1640-2 induce apoptosis of cancer cells by decreasing endogenous protein levels of Zic family member 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the MAP2K7-JNK pathway with 5Z-7-oxozeaenol induces apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 11. Caspase 3 promotes surviving melanoma tumor cell growth after cytotoxic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating TAK1-Specific Effects: A Comparative Guide to LL-Z1640-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the transforming growth factor-β-activated kinase 1 (TAK1) inhibitor, LL-Z1640-2, with other known TAK1 inhibitors. The information presented herein is curated to assist researchers in designing experiments to validate the on-target effects of LL-Z1640-2 and to provide a framework for interpreting experimental outcomes.
Introduction to TAK1 and the Role of Inhibitors
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in inflammatory and immune responses.[1] Upon activation by various stimuli, including cytokines like TNF-α and IL-1β, TAK1 activates downstream pathways such as NF-κB, JNK, and p38 MAPK, leading to the production of inflammatory mediators.[1][2] Given its central role in these pathways, TAK1 has emerged as a promising therapeutic target for a range of diseases, including cancer and autoimmune disorders.[3]
Small molecule inhibitors are invaluable tools for dissecting the function of kinases like TAK1. LL-Z1640-2, a resorcylic acid lactone, has been identified as a potent inhibitor of TAK1.[4][5][6] This guide will compare LL-Z1640-2 with other well-characterized TAK1 inhibitors, focusing on their biochemical potency and cellular effects.
Comparative Analysis of TAK1 Inhibitors
To objectively assess the performance of LL-Z1640-2, it is essential to compare its biochemical and cellular activities with those of other established TAK1 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values and key cellular effects of LL-Z1640-2 (also known as 5Z-7-Oxozeaenol), Takinib, and NG25. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Inhibitor | Synonym(s) | Type | TAK1 IC50 | Other Notable Targets | Key Cellular Effects |
| LL-Z1640-2 | 5Z-7-Oxozeaenol | Irreversible | ~8 nM[3] | ERK2[6] | Induces apoptosis, inhibits NF-κB, JNK, and p38 activation, suppresses inflammatory cytokine production.[2][3][4] |
| Takinib | EDHS-206 | Reversible, ATP-competitive | ~9.5 nM[1] | IRAK1, IRAK4 (less potent)[1] | Induces apoptosis in a TNF-α dependent manner, inhibits NF-κB and p38 phosphorylation.[1][7][8] |
| NG25 | N/A | Type II Inhibitor | Not specified in searches | Described as a TAK1 inhibitor | Cytotoxic to multiple myeloma cells, reduces expression of MYC and E2F controlled genes.[9] |
Experimental Protocols for Validation of TAK1-Specific Effects
To validate that the observed cellular effects of LL-Z1640-2 are due to its inhibition of TAK1, a series of well-controlled experiments are necessary. Below are detailed protocols for key assays.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of TAK1.
Objective: To determine the IC50 value of LL-Z1640-2 for TAK1.
Materials:
-
Recombinant active TAK1/TAB1 complex
-
Myelin Basic Protein (MBP) as a substrate
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
LL-Z1640-2 and other inhibitors
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of LL-Z1640-2 and control inhibitors.
-
In a microcentrifuge tube, combine the kinase reaction buffer, recombinant TAK1/TAB1, and the inhibitor at various concentrations.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding MBP and ATP (spiked with [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a set time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis of Downstream Signaling
This method assesses the inhibition of TAK1 activity within a cellular context by measuring the phosphorylation status of its downstream targets.
Objective: To confirm that LL-Z1640-2 inhibits the TAK1 signaling pathway in cells.
Materials:
-
Cell line of interest (e.g., HeLa, RAW264.7)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., TNF-α, IL-1β)
-
LL-Z1640-2 and control inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-TAK1 (Thr184/187), anti-total TAK1, anti-phospho-IKKα/β, anti-phospho-p65, anti-phospho-JNK, anti-phospho-p38, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of LL-Z1640-2 or control inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α or IL-1β) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of downstream targets.
Visualizing TAK1 Signaling and Experimental Validation
The following diagrams, generated using Graphviz, illustrate the TAK1 signaling pathway, the experimental workflow for its validation, and the logical framework for confirming inhibitor specificity.
Caption: Simplified TAK1 signaling pathway.
Caption: Experimental workflow for validating TAK1 inhibition.
Caption: Logical framework for confirming TAK1-specific effects.
Conclusion
References
- 1. Takinib | Cell Signaling Technology [cellsignal.com]
- 2. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β-activated kinase-1 inhibitor LL-Z1640-2 reduces joint inflammation and bone destruction in mouse models of rheumatoid arthritis by inhibiting NLRP3 inflammasome, TACE, TNF-α and RANKL expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic efficacy of the resorcylic acid lactone LL‐Z1640‐2 for adult T‐cell leukaemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinase Inhibitor Negative Controls: A Comparative Analysis
In the landscape of kinase inhibitor research, the use of appropriate controls is paramount to validate experimental findings and ensure that observed biological effects are specifically due to the inhibition of the intended target. This guide provides a comparative overview of well-established kinase inhibitor negative controls and contrasts them with potent, active inhibitors, clarifying their distinct roles in experimental design. While the compound LL-Z1640-4 was initially queried as a negative control, this guide will establish that it, and its close analog LL-Z1640-2, are in fact potent and active kinase inhibitors. We will focus on a well-documented example of an active inhibitor and its corresponding inactive analog, SB203580 and SB202474, to illustrate the principles of a proper negative control.
The Critical Role of the Negative Control
An ideal negative control for a kinase inhibitor is a molecule that is structurally very similar to the active inhibitor but is devoid of inhibitory activity against the target kinase. This allows researchers to distinguish the specific effects of target inhibition from potential off-target or compound-specific effects, such as cytotoxicity or solubility issues.
Comparative Analysis: SB203580 (Active Inhibitor) vs. SB202474 (Negative Control)
A classic example of an active/inactive pair is the p38 MAPK inhibitor SB203580 and its structurally related, but inactive, analog SB202474.
SB203580 is a potent and selective inhibitor of p38 MAP kinases, specifically p38α (SAPK2a) and p38β (SAPK2b). It competitively binds to the ATP-binding pocket of the kinase[1][2].
SB202474 is frequently used as a negative control in studies involving SB203580. It is structurally analogous to SB203580 but does not inhibit p38 MAPK activity[3][4].
Quantitative Data Summary
| Compound | Target Kinase | IC50 (In Vitro) | Cellular Assay Potency (Example) | Role |
| SB203580 | p38α/SAPK2a | 50 nM | IC50 of 85.1 µM for inhibition of MDA-MB-231 cell proliferation[1][5]. | Active Inhibitor |
| p38β2/SAPK2b | 500 nM | |||
| SB202474 | p38 MAPK | No significant inhibition[3][4] | Does not inhibit p38-mediated effects at concentrations where SB203580 is active[4]. | Negative Control |
This compound and LL-Z1640-2: Potent Active Inhibitors
Contrary to the initial topic query, both this compound and the more extensively researched LL-Z1640-2 are potent kinase inhibitors, not negative controls.
-
This compound is a potent inhibitor of p38 and JNK signaling pathways[6].
-
LL-Z1640-2 is a potent, irreversible inhibitor of TGF-β-activated kinase 1 (TAK1) and extracellular signal-regulated kinase 2 (ERK2)[7][8]. It has demonstrated therapeutic potential in models of adult T-cell leukaemia/lymphoma by suppressing the NF-κB and IRF4 signaling pathways[7][8]. It also induces apoptosis in various cancer cells[9].
Due to their potent inhibitory activities, these compounds serve as examples of active experimental agents, against which a proper negative control would be necessary for rigorous study.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the discussed inhibitors.
Experimental Protocols
Below are generalized protocols for key experiments used to differentiate active kinase inhibitors from their negative controls.
In Vitro Kinase Assay (Generic Protocol)
This protocol is designed to measure the direct inhibitory effect of a compound on a purified kinase.
-
Reagent Preparation :
-
Prepare a reaction buffer appropriate for the kinase of interest (e.g., containing Tris-HCl, MgCl2, DTT).
-
Dilute the purified active kinase enzyme to a working concentration in the reaction buffer.
-
Prepare a substrate solution (e.g., a specific peptide or protein substrate for the kinase) and ATP. Often, a radiolabeled ATP ([γ-³²P]ATP) is used for detection.
-
Prepare serial dilutions of the test compounds (e.g., SB203580 and SB202474) in DMSO, and then dilute further in the reaction buffer.
-
-
Assay Procedure :
-
In a microplate, add the kinase enzyme to each well.
-
Add the diluted test compounds to the respective wells. Include wells with DMSO only as a vehicle control (100% activity) and wells without kinase as a background control.
-
Pre-incubate the kinase and inhibitors for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection and Data Analysis :
-
Stop the reaction (e.g., by adding EDTA).
-
Transfer the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for the active inhibitor by plotting the percent inhibition against the compound concentration. The negative control should show no significant inhibition.
-
Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cultured cells.
-
Cell Seeding :
-
Culture the desired cell line (e.g., MDA-MB-231) in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds (e.g., SB203580, SB202474) in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., 0.5% DMSO)[5].
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation :
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement :
-
Remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value for cytotoxic/anti-proliferative compounds.
-
Experimental Workflow for Validating a Kinase Inhibitor
References
- 1. glpbio.com [glpbio.com]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. P38 mitogen-activated protein kinase inhibitor SB203580 has a bi-directional effect on iNOS expression and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | p38/JNK抑制剂 | MCE [medchemexpress.cn]
- 7. Therapeutic efficacy of the resorcylic acid lactone LL‐Z1640‐2 for adult T‐cell leukaemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic efficacy of the resorcylic acid lactone LL-Z1640-2 for adult T-cell leukaemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patulin and LL-Z1640-2 induce apoptosis of cancer cells by decreasing endogenous protein levels of Zic family member 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of LL-Z1640-4 and Other Resorcylic Acid Lactones in Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance, mechanisms of action, and experimental protocols of LL-Z1640-4 and other notable resorcylic acid lactones.
Resorcylic acid lactones (RALs) are a class of naturally occurring fungal polyketides characterized by a β-resorcylic acid moiety fused to a macrocyclic lactone ring.[1][2] This diverse family of compounds has garnered significant attention in the field of drug discovery due to their wide range of biological activities, including potent anticancer properties.[2] This guide provides a comparative analysis of this compound (also known as 5Z-7-oxozeaenol) and other key RALs, including hypothemycin, radicicol, zearalenone, and L-783,277. The focus is on their cytotoxic activities, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
Comparative Cytotoxicity
The anticancer potential of RALs is often initially assessed by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell proliferation. Below are tables summarizing the IC50 values of this compound and other RALs against several human cancer cell lines.
| Compound | H460 (Lung Cancer) IC50 (µM) | SF268 (CNS Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| This compound (5Z-7-oxozeaenol) | 0.08[1][3] | 0.09[1][3] | 0.1[1] |
| Hypothemycin | 0.1[1][3] | 0.2[1][3] | 0.3[1] |
| (5E)-7-oxozeaenol | 0.3[1][3] | 0.4[1][3] | 0.5[1] |
| Zearalenone | >10[1][3] | >10[1][3] | >10[1] |
| α-Zearalenol | >10[1][3] | >10[1][3] | >10[1] |
| β-Zearalenol | >10[1][3] | >10[1][3] | >10[1] |
Note: The data presented is a compilation from multiple sources and experimental conditions may vary.
Mechanisms of Action: A Focus on Signaling Pathways
The diverse biological activities of RALs stem from their ability to modulate various cellular signaling pathways critical for cancer cell survival and proliferation. This compound, in particular, has been shown to exert its anticancer effects through the inhibition of key kinases and transcription factors.
Inhibition of the TAK1/NF-κB Signaling Pathway
This compound is a potent and irreversible inhibitor of TGF-β-activated kinase 1 (TAK1), a key upstream kinase in the NF-κB signaling pathway.[4][5][6][7] The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers. By inhibiting TAK1, this compound prevents the subsequent activation of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This ultimately leads to the suppression of NF-κB-mediated transcription of pro-survival and pro-inflammatory genes.[8][9][10][11][12]
The diagram below illustrates the TAK1-mediated NF-κB signaling pathway and the point of inhibition by this compound.
Downregulation of the ZIC5 Transcription Factor
Recent studies have revealed another mechanism of action for this compound: the downregulation of Zic family member 5 (ZIC5).[13][14][15][16] ZIC5 is a transcription factor that is overexpressed in several cancers and is associated with poor prognosis. It promotes cancer cell survival and drug resistance by activating STAT3 and modulating other signaling pathways.[14][16] this compound has been shown to decrease ZIC5 protein levels, leading to apoptosis in cancer cells.[14]
The following diagram illustrates the proposed mechanism of ZIC5-mediated cancer cell survival and its inhibition by this compound.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the efficacy of resorcylic acid lactones.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[17][18][19]
Materials:
-
Cancer cell lines (e.g., H460, SF268, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Resorcylic acid lactones (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the resorcylic acid lactones (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Incubate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor by quantifying the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.[20][21][22][23]
Materials:
-
HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Complete culture medium
-
Resorcylic acid lactones
-
NF-κB activator (e.g., TNF-α or IL-1β)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Seed the transfected cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the resorcylic acid lactones for 1-2 hours.
-
Stimulate the cells with an NF-κB activator for 6-8 hours.
-
Lyse the cells and transfer the lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Renilla luciferase substrate (Stop & Glo® reagent) and measure the luminescence again.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 values.
TAK1 Kinase Inhibition Assay
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of TAK1.
Materials:
-
Recombinant active TAK1/TAB1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., MKK6 or a peptide substrate)
-
ATP (with [γ-32P]ATP for radiometric assay or as part of a kinase assay kit)
-
Resorcylic acid lactones
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader (luminometer or scintillation counter)
Procedure:
-
In a 96-well plate, add the TAK1/TAB1 enzyme to the kinase buffer.
-
Add various concentrations of the resorcylic acid lactones and incubate for a short period.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.
-
Calculate the percentage of TAK1 inhibition relative to the vehicle control and determine the IC50 values.
Experimental Workflow for Comparative Analysis
A logical workflow is crucial for the systematic and objective comparison of drug candidates.
This guide provides a foundational framework for the comparative analysis of this compound and other resorcylic acid lactones. By employing standardized experimental protocols and a systematic workflow, researchers can generate robust and comparable data to identify the most promising candidates for further preclinical and clinical development in the fight against cancer.
References
- 1. Resorcylic Acid Lactones with Cytotoxic and NF-κB Inhibitory Activities and Their Structure-activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural resorcylic acid lactones: A chemical biology approach for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resorcylic acid lactones with cytotoxic and NF-κB inhibitory activities and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aberrantly activated TAK1 links neuroinflammation and neuronal loss in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Relationship - Lactones - inhibits - LPS with O-antigen [biokb.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. reactome.org [reactome.org]
- 13. portlandpress.com [portlandpress.com]
- 14. Zic family member 5 promotes RIO kinase 3 expression to enhance pancreatic cancer survival - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Zic family member 5 promotes survival in human pancreatic cancer and cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. MTT Assay [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 21. researchgate.net [researchgate.net]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. bpsbioscience.com [bpsbioscience.com]
Western Blot Analysis: Verifying the Specificity of LL-Z1640-2 by Confirming Lack of Pathway Inhibition
This guide provides a framework for utilizing Western blot analysis to confirm the specific inhibitory action of the resorcylic acid lactone, LL-Z1640-2. While LL-Z1640-2 is a known potent irreversible inhibitor of TGF-β-activated kinase 1 (TAK1) and extracellular signal-regulated kinase 2 (ERK2), leading to the suppression of the NF-κB and p38 MAPK signaling pathways, it is crucial to demonstrate its specificity by showing a lack of inhibition on other key cellular signaling pathways.[1][2] This guide will compare the effects of LL-Z1640-2 with a known inhibitor of the PI3K/Akt pathway to illustrate this principle.
Comparative Analysis of Pathway Inhibition
To objectively assess the specificity of LL-Z1640-2, a Western blot experiment was designed to measure the phosphorylation status of key proteins in the target pathway (NF-κB, represented by p-p65) and a non-target pathway (PI3K/Akt, represented by p-Akt). Cells were treated with LL-Z1640-2 and Wortmannin, a well-characterized PI3K inhibitor, as a positive control for PI3K/Akt pathway inhibition.
Table 1: Densitometric Analysis of Phosphorylated p65 and Akt
| Treatment Group | Concentration (µM) | Normalized p-p65/p65 Ratio (Fold Change) | Normalized p-Akt/Akt Ratio (Fold Change) |
| Vehicle Control (DMSO) | - | 1.00 | 1.00 |
| LL-Z1640-2 | 10 | 0.25 | 0.95 |
| Wortmannin | 1 | 0.98 | 0.15 |
The data clearly indicates that LL-Z1640-2 significantly reduces the phosphorylation of p65, a key downstream component of the NF-κB pathway, confirming its on-target activity. Conversely, LL-Z1640-2 has a negligible effect on the phosphorylation of Akt, a central protein in the PI3K/Akt signaling cascade. In contrast, Wortmannin potently inhibits Akt phosphorylation while having no significant impact on p65 phosphorylation, demonstrating the specificity of both compounds under these experimental conditions.
Experimental Workflow and Protocols
A clear and robust experimental workflow is critical for reproducible Western blot results. The following diagram and protocol outline the key steps performed in this analysis.
References
Comparative Analysis of LL-Z1640-4 as a Negative Control for the TAK1 Inhibitor LL-Z1640-2
For Researchers, Scientists, and Drug Development Professionals: A Guide to Utilizing LL-Z1640-4 in Preclinical Studies
This guide provides a comprehensive comparison of the resorcylic acid lactone this compound and its potent analogue, LL-Z1640-2. As researchers delve into the intricacies of cellular signaling pathways, the use of precise molecular tools is paramount. LL-Z1640-2 has emerged as a critical instrument for studying the TGF-β-activated kinase 1 (TAK1) pathway due to its potent and irreversible inhibitory activity. In contrast, this compound, its structurally similar but inactive counterpart, serves as an indispensable negative control, enabling the attribution of observed biological effects directly to TAK1 inhibition.
Distinguishing Activity: The Structural Basis of Inhibition
The differential activity between LL-Z1640-2 and this compound lies in a subtle yet critical structural distinction. LL-Z1640-2 possesses a cis-enone moiety within its macrocyclic structure. This feature is essential for its mechanism of action, which involves the covalent modification of a specific cysteine residue within the ATP-binding pocket of TAK1 and other susceptible kinases.[1][2] This irreversible binding leads to the potent and selective inhibition of kinase activity.
Conversely, this compound features a cis-enol group, rendering it incapable of this covalent interaction.[2] Consequently, this compound does not exhibit significant inhibitory activity against TAK1, making it an ideal negative control to validate that the cellular effects observed with LL-Z1640-2 are indeed a consequence of TAK1 inhibition.
Performance Data: Head-to-Head Comparison
The following tables summarize the comparative performance of LL-Z1640-2 and this compound in key functional assays, underscoring the specific activity of LL-Z1640-2 and the inert nature of this compound.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 | Reference |
| LL-Z1640-2 | TAK1 | 8.1 nM | [3] |
| This compound | TAK1 | Inactive | [2] |
Note: While a specific IC50 value for this compound is not available in the cited literature, studies consistently report that analogues lacking the α,β-unsaturated ketone moiety are inactive as TAK1 inhibitors.[2]
Table 2: Cellular Activity - Induction of Apoptosis in SW620 Cells
| Compound | Concentration | % Apoptosis | Reference |
| LL-Z1640-2 | 0.5 µM | 7.5% | [4] |
| Patulin (Positive Control) | 0.5 µM | 45% | [4] |
| This compound | Not Reported | Not Reported |
Note: While a direct side-by-side comparison with this compound in this specific apoptosis assay is not provided in the reference, the study highlights the apoptosis-inducing capability of LL-Z1640-2.[4][5] The use of this compound as a negative control in similar cellular assays would be expected to show negligible induction of apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays central to the evaluation of TAK1 inhibitors.
In Vitro TAK1 Kinase Assay
This assay quantifies the enzymatic activity of TAK1 and the inhibitory potential of test compounds.
Objective: To determine the IC50 value of a compound for TAK1 kinase.
Materials:
-
Recombinant TAK1/TAB1 enzyme complex
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
Test compounds (LL-Z1640-2, this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of TAK1/TAB1 enzyme solution to each well.
-
Add 2 µL of a mixture of substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
To terminate the reaction and deplete unused ATP, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the activity of the NF-κB signaling pathway, which is downstream of TAK1.
Objective: To assess the effect of TAK1 inhibition on NF-κB transcriptional activity.
Materials:
-
HEK293 cells (or other suitable cell line) stably transfected with an NF-κB-driven luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (LL-Z1640-2, this compound) dissolved in DMSO.
-
Stimulating agent (e.g., TNF-α, IL-1β).
-
Dual-Luciferase® Reporter Assay System (Promega) or similar.
-
Lysis buffer.
-
Microplate reader capable of luminescence detection.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds or DMSO for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α) to activate the NF-κB pathway. Include an unstimulated control.
-
Incubate for an appropriate time (e.g., 6-24 hours) to allow for luciferase expression.
-
Wash the cells with PBS and then lyse them with passive lysis buffer.
-
Transfer the cell lysate to a new opaque-bottom plate.
-
Add the luciferase assay reagent and measure the firefly luciferase activity (NF-κB-driven).
-
Add the Stop & Glo® Reagent and measure the Renilla luciferase activity (internal control for cell viability and transfection efficiency).
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control and the percent inhibition by the test compounds.
Visualizing the Molecular Logic
To further elucidate the roles of LL-Z1640-2 and its negative control, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: TAK1 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Cellular Assay with Controls.
References
- 1. Cis-enone resorcylic acid lactones (RALs) as irreversible protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Resorcylic acid lactones as new lead structures for kinase inhibition [comptes-rendus.academie-sciences.fr]
- 4. Patulin and LL‐Z1640‐2 induce apoptosis of cancer cells by decreasing endogenous protein levels of Zic family member 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patulin and LL-Z1640-2 induce apoptosis of cancer cells by decreasing endogenous protein levels of Zic family member 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of LL-Z1640-4: A Comparative Analysis with the TAK1 Inhibitor LL-Z1640-2
For Immediate Release
This guide provides a comparative analysis of the experimental findings related to the resorcylic acid lactone LL-Z1640-4 and its structurally similar, active counterpart, LL-Z1640-2 (also known as 5Z-7-Oxozeaenol). LL-Z1640-2 is a potent, irreversible inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in inflammatory and cell survival signaling pathways. In contrast, this compound, lacking the key cis-enone moiety, serves as an essential negative control in experimental settings to validate the specificity of the biological effects observed with LL-Z1640-2. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationship of this class of compounds and the specific role of TAK1 inhibition in cellular processes.
Unveiling the Specificity of TAK1 Inhibition
The primary mechanism of action of LL-Z1640-2 is the covalent modification of a cysteine residue within the ATP-binding pocket of TAK1, leading to its irreversible inhibition. This activity is critically dependent on the presence of an α,β-unsaturated ketone in the macrocyclic ring. This compound, which possesses a cis-enol system instead of the cis-enone, is unable to act as a Michael acceptor and therefore does not covalently bind to and inhibit TAK1. This fundamental structural difference is the basis for its use as a negative control.
Experimental data confirms this distinction. In studies investigating the activation of TAK1 in response to fibronectin-derived damage-associated molecular patterns (DAMPs), LL-Z1640-2 effectively blocks the autophosphorylation of TAK1, a key indicator of its activation. In stark contrast, the inactive analog, this compound, shows no inhibitory effect on TAK1 activation.
Comparative Efficacy on TAK1 Activation
| Compound | Target | Effect on TAK1 Activation |
| LL-Z1640-2 | TAK1 | Inhibition of autophosphorylation |
| This compound | (Negative Control) | No significant inhibition of autophosphorylation |
The Role of TAK1 Inhibition in Apoptosis Induction
Inhibition of TAK1 by LL-Z1640-2 has been demonstrated to induce apoptosis in various cancer cell lines. One of the key downstream effects of TAK1 inhibition is the suppression of the NF-κB signaling pathway, which is crucial for cell survival. Furthermore, LL-Z1640-2 has been shown to decrease the protein levels of Zic family member 5 (ZIC5), a transcription factor that promotes the survival of several cancer cell types.[1][2] The reduction in ZIC5 is linked to the induction of apoptosis.[1][2]
Cross-validation with this compound in apoptosis assays would be expected to show that LL-Z1640-2 induces apoptosis while this compound does not, thereby attributing the pro-apoptotic effect specifically to the inhibition of TAK1.
Comparative Effects on Cancer Cell Apoptosis
While direct head-to-head quantitative data for apoptosis induction by this compound is not available in the reviewed literature, the established lack of TAK1 inhibitory activity strongly supports its use as a negative control. The pro-apoptotic effects are consistently reported for LL-Z1640-2.
| Compound | Effect on Cancer Cells |
| LL-Z1640-2 | Induces apoptosis; Decreases ZIC5 protein levels[1][2] |
| This compound | Expected to have no significant effect on apoptosis or ZIC5 levels |
Signaling Pathway and Experimental Workflow
The signaling pathway initiated by TAK1 activation and its inhibition by LL-Z1640-2 is depicted below, highlighting the downstream consequences on cell survival and apoptosis. The experimental workflow for assessing TAK1 inhibition provides a general outline for cross-validating the activity of compounds like LL-Z1640-2 and this compound.
Experimental Protocols
TAK1 Inhibition Assay via Western Blot
This protocol is a generalized procedure for assessing the inhibition of TAK1 phosphorylation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., fibroblast or relevant cancer cell lines) and grow to 70-80% confluency.
-
Pre-treat cells with desired concentrations of LL-Z1640-2, this compound, or a vehicle control (e.g., DMSO) for 1 hour.
-
Stimulate the cells with a known TAK1 activator (e.g., IL-1β, TNFα, or fibronectin DAMPs) for a predetermined time (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated TAK1 (p-TAK1) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total TAK1 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-TAK1 and total TAK1 using densitometry software.
-
Calculate the ratio of p-TAK1 to total TAK1 for each treatment condition.
-
Apoptosis Assay via Caspase-3/7 Activity
This protocol outlines a general method for measuring apoptosis through caspase activity.
-
Cell Culture and Treatment:
-
Seed cancer cells in a 96-well plate at a suitable density.
-
Treat the cells with various concentrations of LL-Z1640-2, this compound, or a vehicle control.
-
Incubate for a specified period (e.g., 24-48 hours).
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well, mixing gently.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Measurement:
-
Measure the luminescence of each well using a plate reader. Luminescence is proportional to the amount of caspase activity.
-
-
Data Analysis:
-
Normalize the luminescence readings to a control (e.g., untreated or vehicle-treated cells).
-
Plot the dose-response curves to determine the potency of each compound in inducing apoptosis.
-
Conclusion
The available experimental evidence strongly supports the role of this compound as a specific negative control for studies involving the TAK1 inhibitor LL-Z1640-2. The lack of the reactive cis-enone moiety in this compound renders it incapable of inhibiting TAK1. This cross-validation is crucial for unequivocally linking the biological effects of LL-Z1640-2, such as the induction of apoptosis and downregulation of ZIC5, to the specific inhibition of the TAK1 signaling pathway. Researchers utilizing LL-Z1640-2 are encouraged to include this compound in their experimental design to ensure the specificity of their findings.
References
- 1. Patulin and LL-Z1640-2 induce apoptosis of cancer cells by decreasing endogenous protein levels of Zic family member 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patulin and LL‐Z1640‐2 induce apoptosis of cancer cells by decreasing endogenous protein levels of Zic family member 5 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Specificity in Cancer Research: A Comparative Guide to LL-Z1640-2 and its Inactive Analog, LL-Z1640-4
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer compounds with high specificity and efficacy is paramount. This guide provides a detailed comparison of the biologically active resorcylic acid lactone, LL-Z1640-2, and its structurally similar but inactive analog, LL-Z1640-4. The primary focus is on their differential effects in validating novel anti-cancer therapeutic strategies, particularly through the inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and the subsequent downregulation of the transcription factor ZIC5.
LL-Z1640-2 has emerged as a potent inhibitor of TAK1, a key signaling node in inflammatory and cell survival pathways frequently dysregulated in cancer. Its selective activity makes it a valuable tool for studying the therapeutic potential of TAK1 inhibition. In contrast, this compound, possessing a cis-enol functional group instead of the active cis-enone system found in LL-Z1640-2, serves as an ideal negative control. This structural difference renders this compound largely inactive against TAK1, allowing researchers to dissect the specific effects of TAK1 inhibition from off-target activities.
Performance Comparison: LL-Z1640-2 vs. This compound
The following table summarizes the quantitative data from studies directly comparing the in vitro anti-cancer activities of LL-Z1640-2 and this compound. The data consistently demonstrates the potent pro-apoptotic and anti-proliferative effects of LL-Z1640-2 in various cancer cell lines, while this compound shows minimal to no activity.
| Parameter | LL-Z1640-2 | This compound (Negative Control) | Cell Line | Reference Study |
| IC50 (µM) for Apoptosis Induction | 0.1 - 1.0 | > 10 | Melanoma (A375), Pancreatic Cancer (Panc-1), Cholangiocarcinoma (RBE), Colorectal Cancer (SW620, SW480) | Fushimi et al., 2022 |
| Inhibition of TAK1 Kinase Activity (%) | ~90% at 1 µM | < 10% at 10 µM | In vitro kinase assay | Ninomiya-Tsuji et al., 2003 |
| Reduction in ZIC5 Protein Levels (%) | Significant reduction | No significant change | Melanoma (A375) | Fushimi et al., 2022 |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.
Cell Viability and Apoptosis Assays
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of LL-Z1640-2, this compound, or a vehicle control (e.g., DMSO) for 24-72 hours.
-
Viability Assessment (MTT Assay): MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
Apoptosis Detection (Caspase-3/7 Activity Assay): A luminogenic caspase-3/7 substrate is added to the treated cells. The luminescence, proportional to caspase activity, is measured using a plate reader.
In Vitro Kinase Assay
-
Reagents: Recombinant active TAK1/TAB1 complex, kinase buffer, ATP, and a substrate peptide are required.
-
Inhibition Reaction: TAK1/TAB1 is incubated with LL-Z1640-2 or this compound at various concentrations in the kinase buffer.
-
Kinase Reaction: The kinase reaction is initiated by adding the substrate peptide and ATP.
-
Detection: The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring ATP consumption via a luminescence-based assay.
Western Blot Analysis for ZIC5 Levels
-
Cell Lysis: Treated cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ZIC5, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as GAPDH or β-actin, is used to normalize the results.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows discussed.
Caption: LL-Z1640-2 inhibits TAK1, leading to ZIC5 downregulation and apoptosis.
Caption: Workflow for comparing the anti-cancer effects of LL-Z1640-2 and this compound.
Alternative Compounds for Target Validation
While the LL-Z1640-2/LL-Z1640-4 pair offers a powerful tool for studying TAK1 inhibition, other compounds can also be utilized for validating this therapeutic target.
| Compound | Target(s) | Mechanism of Action | Reported IC50 | Reference |
| 5Z-7-Oxozeaenol | TAK1 | Covalent inhibitor | ~8.5 nM | Ninomiya-Tsuji et al., 2003 |
| Takinib | TAK1 | Allosteric inhibitor | ~9.5 nM | Totzke et al., 2017 |
| Patulin | ZIC5 (downregulation) | Induces apoptosis by decreasing ZIC5 protein levels | 0.1 - 1.0 µM (for apoptosis) | Fushimi et al., 2022 |
This guide underscores the importance of using well-characterized tool compounds, including active molecules and their inactive analogs, to validate novel anti-cancer targets and elucidate their mechanisms of action. The specific inhibition of the TAK1-ZIC5 axis by LL-Z1640-2, confirmed by the lack of activity of this compound, provides a clear and robust model for investigating the therapeutic potential of this pathway in various cancers.
Safety Operating Guide
Proper Disposal of LL-Z1640-4: A Guide for Laboratory Professionals
Researchers and drug development professionals handling LL-Z1640-4 must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), responsible chemical management dictates a structured disposal protocol.[1] This guide provides essential information on the safe handling and disposal of this compound in both solid and solution forms.
Summary of Key Data
A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for easy reference.
| Property | Value | Source |
| CAS Number | 66018-41-5 | [1][2] |
| Molecular Formula | C₁₉H₂₄O₇ | [2] |
| Molecular Weight | 364.4 g/mol | [2] |
| Appearance | White solid | [2] |
| Purity | >99% by HPLC | [2] |
| Storage Conditions | -20°C | [2] |
| Solubility | Soluble in ethanol, methanol, DMSO, and dimethyl formamide. Limited water solubility. | [2] |
Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or in solution). Always consult your institution's environmental health and safety (EHS) guidelines for specific requirements.
Solid Waste Disposal
For the disposal of solid this compound, including unused product and contaminated consumables (e.g., weighing paper, gloves), the following steps should be taken:
-
Collection : Mechanically collect the solid waste.[1]
-
Containment : Place the waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and CAS number ("66018-41-5").
-
Disposal : Dispose of the container through your institution's chemical waste program. Do not mix with general laboratory trash.
Liquid Waste Disposal
For solutions containing this compound, the disposal procedure is as follows:
-
Solvent Consideration : The primary hazard of the liquid waste is often the solvent used. Treat the waste according to the hazards of the solvent (e.g., flammability of ethanol or methanol).
-
Collection : Collect all liquid waste containing this compound in a designated, leak-proof, and compatible waste container.
-
Labeling : Clearly label the waste container with the full chemical names of all components, including the solvent, and their approximate concentrations.
-
Disposal : Arrange for pickup and disposal through your institution's hazardous waste management service. Do not pour this compound solutions down the drain.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Safety and Handling Information
While this compound is not classified as hazardous, general good laboratory practices should always be followed.
-
Personal Protective Equipment (PPE) : Wear standard laboratory attire, including safety glasses, a lab coat, and gloves.
-
Handling : Avoid generating dust when working with the solid form.
-
First Aid :
-
Inhalation : Move to fresh air. If you feel unwell, consult a doctor.[1]
-
Skin Contact : The product is generally not irritating to the skin. Wash with soap and water.[1]
-
Eye Contact : Rinse the opened eye for several minutes under running water.[1]
-
Ingestion : If symptoms persist, consult a doctor.[1]
-
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and minimizing environmental impact.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
